2,6-Dibromo-3-nitropyridine
Description
BenchChem offers high-quality 2,6-Dibromo-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFTURYWWFKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339262 | |
| Record name | 2,6-Dibromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-80-8 | |
| Record name | 2,6-Dibromo-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dibromo-3-nitropyridine, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details the synthetic pathway, experimental protocols, and analytical data for this compound, presented in a clear and structured format to support research and development activities.
Introduction
2,6-Dibromo-3-nitropyridine is a substituted pyridine derivative with significant utility in organic synthesis. The presence of two bromine atoms and a nitro group on the pyridine ring makes it a versatile building block for the introduction of various functionalities through nucleophilic substitution and cross-coupling reactions. Its application has been noted in the synthesis of amino(carbamoylmethyl) pyridones, which have been investigated as factor VIIa inhibitors and anticoagulants.[1]
Synthesis of 2,6-Dibromo-3-nitropyridine
The primary synthetic route to 2,6-Dibromo-3-nitropyridine is the electrophilic nitration of 2,6-dibromopyridine. This reaction is typically carried out using a mixed acid system of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring.
Below is a logical workflow for the synthesis of 2,6-Dibromo-3-nitropyridine:
Caption: A logical workflow for the synthesis of 2,6-Dibromo-3-nitropyridine.
Experimental Protocol
The following protocol is a generalized procedure based on the nitration of similar brominated and chlorinated pyridines.[2][3] Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
2,6-Dibromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) or Fuming Nitric Acid
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated) or other suitable base for neutralization
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the acid to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly and portion-wise, add 2,6-dibromopyridine to the stirred, cold sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Nitrating Agent Addition: In the dropping funnel, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (ratio to be optimized, e.g., 1:1 v/v). Add this nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time determined by reaction monitoring (e.g., via TLC or LC-MS).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or another suitable base until the pH is neutral. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization of 2,6-Dibromo-3-nitropyridine
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 2,6-Dibromo-3-nitropyridine. The following tables summarize the expected and reported data for the starting material and the final product.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 117-119[4] | White to off-white crystalline solid | 626-05-1 |
| 2,6-Dibromo-3-nitropyridine | C₅H₂Br₂N₂O₂ | 281.89 | 78[1] | Dark Yellow Solid[1] | 55304-80-8 |
Spectroscopic Data
| Technique | 2,6-Dibromopyridine Data | Expected 2,6-Dibromo-3-nitropyridine Data |
| ¹H NMR (CDCl₃) | δ 7.35 (t, J=7.8 Hz, 1H, H-4), 7.15 (d, J=7.8 Hz, 2H, H-3, H-5)[4] | Signals for the two remaining aromatic protons are expected to be shifted downfield due to the electron-withdrawing nitro group. Two doublets would be anticipated in the aromatic region. |
| ¹³C NMR (CDCl₃) | δ 142.1 (C-2, C-6), 140.2 (C-4), 125.0 (C-3, C-5) | The carbon bearing the nitro group (C-3) would be significantly deshielded. The other carbon signals would also show shifts due to the substituent effect. |
| FT-IR (KBr, cm⁻¹) | Aromatic C-H stretching (~3000-3100), C=C and C=N stretching (~1400-1600) | In addition to the pyridine ring vibrations, strong characteristic peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹. |
| Mass Spec. (EI) | m/z 235, 237, 239 (M⁺, isotopic pattern for 2 Br)[4] | The molecular ion peak should be observed at m/z 280, 282, 284, reflecting the isotopic pattern of two bromine atoms. |
Safety and Handling
Both the starting materials and the product are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. The use of a blast shield is recommended. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.
Conclusion
This technical guide outlines the synthesis of 2,6-Dibromo-3-nitropyridine via the nitration of 2,6-dibromopyridine. While a specific, detailed experimental protocol from a peer-reviewed source was not identified in the conducted search, the provided generalized procedure, based on analogous reactions, offers a solid starting point for its synthesis. The characterization data, though not fully available for the product, is anticipated based on the known data of the starting material and the principles of spectroscopic analysis. This information is intended to aid researchers and scientists in the preparation and utilization of this important synthetic intermediate.
References
Physicochemical properties of 2,6-Dibromo-3-nitropyridine
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and synthetic applications of 2,6-Dibromo-3-nitropyridine (CAS No: 55304-80-8). This halogenated and nitrated pyridine derivative serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.
Core Physicochemical Properties
2,6-Dibromo-3-nitropyridine is a distinct chemical entity whose utility is largely defined by its fundamental physical and chemical characteristics. The following tables summarize its key identifiers and properties.
Table 1: Chemical Identifiers for 2,6-Dibromo-3-nitropyridine
| Identifier | Value | Reference |
| CAS Number | 55304-80-8 | [1] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [2] |
| Molecular Weight | 281.89 g/mol | [2] |
| InChI | InChI=1S/C5H2Br2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
| InChIKey | YQGFFLROWBTJSP-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=NC(=C1)Br)--INVALID-LINK--[O-])Br |
Table 2: Physical and Chemical Properties of 2,6-Dibromo-3-nitropyridine
| Property | Value | Reference |
| Appearance | Light yellow crystalline powder | [2] |
| Purity | ≥ 95% (by NMR) | [2] |
| Melting Point | Not available in cited sources | |
| Boiling Point | Not available in cited sources | |
| Solubility | No specific data available. Related compounds are soluble in methanol. | |
| Storage Conditions | Store at 0-8°C | [2] |
Spectroscopic Data
While detailed spectral assignments are not available in the public literature, the structural confirmation is typically achieved through standard spectroscopic methods. Supplier data confirms the structure and indicates a purity of ≥95% as determined by Nuclear Magnetic Resonance (NMR) spectroscopy[2].
Reactivity and Applications in Drug Development
The chemical behavior of 2,6-Dibromo-3-nitropyridine is dominated by the electronic properties of its substituted pyridine ring. The presence of two bromine atoms and a strongly electron-withdrawing nitro group makes the pyridine core highly electron-deficient. This electronic arrangement is key to its utility in synthesis.
Nucleophilic Aromatic Substitution (SNAr): The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position, along with the inherent electron deficiency of the pyridine nitrogen, strongly activates the ring for attack by nucleophiles. The bromine atoms at the 2- and 6-positions are excellent leaving groups, allowing for their displacement by a wide range of nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for constructing more complex molecular architectures.
Applications: This compound is a key intermediate in the synthesis of a variety of target molecules with significant biological activity.
-
Pharmaceutical Development : It is a critical reagent for synthesizing amino(carbamoylmethyl) pyridones, which have been investigated as inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, positioning them as potential anticoagulants.[1] The compound has also been shown to inhibit the activity of serine proteases like trypsin.
-
Agrochemical Chemistry : It serves as a foundational intermediate for creating new herbicides and pesticides, contributing to the development of advanced crop protection agents.[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the primary reaction pathway involving 2,6-Dibromo-3-nitropyridine: Nucleophilic Aromatic Substitution (SNAr).
References
Spectroscopic Profile of 2,6-Dibromo-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dibromo-3-nitropyridine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of expected and predicted spectroscopic data based on the analysis of closely related compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of 2,6-dibromo-3-nitropyridine in a research and development setting.
Physicochemical Properties
2,6-Dibromo-3-nitropyridine is a solid, light yellow crystalline powder at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 55304-80-8 |
| Molecular Formula | C₅H₂Br₂N₂O₂ |
| Molecular Weight | 281.89 g/mol |
| Appearance | Light yellow crystalline powder |
| Storage | Store at 0-8°C |
Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-dibromo-3-nitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for 2,6-dibromo-3-nitropyridine are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.4 - 8.6 | Doublet | ~ 8.0 - 9.0 | H-4 |
| ~ 7.6 - 7.8 | Doublet | ~ 8.0 - 9.0 | H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-3 |
| ~ 145 - 150 | C-6 |
| ~ 140 - 145 | C-2 |
| ~ 130 - 135 | C-4 |
| ~ 120 - 125 | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for 2,6-dibromo-3-nitropyridine are listed below.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| ~ 1340 - 1380 | Strong | Symmetric NO₂ stretch |
| ~ 1550 - 1600 | Medium | C=N and C=C stretching (aromatic ring) |
| ~ 1000 - 1100 | Medium | C-Br stretching |
| ~ 3050 - 3150 | Weak | Aromatic C-H stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected mass spectrometric data for 2,6-dibromo-3-nitropyridine are as follows.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 281, 283, 285 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Br) |
| 251, 253, 255 | Medium | [M - NO]⁺ |
| 235, 237, 239 | Medium | [M - NO₂]⁺ |
| 156, 158 | Medium | [M - Br - NO₂]⁺ |
| 76 | High | [C₄H₂N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound such as 2,6-dibromo-3-nitropyridine.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum.
-
A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the data.
Caption: General workflow for the spectroscopic analysis of 2,6-Dibromo-3-nitropyridine.
Caption: Logical relationships in the interpretation of spectroscopic data.
In-depth Technical Guide: Crystal Structure of 2,6-Disubstituted-3-nitropyridines
A comprehensive analysis of the crystallographic and experimental data for 2,6-Dichloro-3-nitropyridine, a structural analogue of 2,6-Dibromo-3-nitropyridine.
Note to the reader: Extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), yielded no publicly available crystal structure data for 2,6-Dibromo-3-nitropyridine. This guide therefore presents a detailed analysis of the closely related analogue, 2,6-Dichloro-3-nitropyridine, for which a complete crystallographic study is available. The experimental methodologies and structural characteristics detailed herein are expected to be highly comparable to those of the requested bromo-analogue.
Introduction
Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. Their chemical reactivity and structural features make them valuable precursors in drug discovery and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the development of new materials with tailored properties. This guide provides a detailed overview of the synthesis, experimental procedures for crystal structure determination, and the resulting structural data for 2,6-Dichloro-3-nitropyridine.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and crystallographic analysis of 2,6-Dichloro-3-nitropyridine as reported by Fun, H.-K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. in Acta Crystallographica Section E: Crystallographic Communications, 2011, E67 , o1785.
Synthesis of 2,6-Dichloro-3-nitropyridine
The synthesis of 2,6-Dichloro-3-nitropyridine is achieved through the nitration of 2,6-Dichloropyridine.[1][2] A summary of the process is as follows:
-
Reaction Setup: A mixture of concentrated sulfuric acid (25 ml) and fuming nitric acid (10 ml) is prepared and cooled to 0 °C.
-
Addition of Reactant: 2,6-Dichloropyridine (5 g, 0.033 mol) is added portion-wise to the cooled acid mixture.
-
Reaction Progression: Following the addition, the reaction mixture is heated to 65 °C for a duration of 2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by pouring it over ice water.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration and dried under a vacuum. The crude product is then purified by column chromatography using silica gel (60–120 mesh) with a petroleum ether: ethyl acetate eluent to yield the final product as a pale yellow solid.
Single-Crystal X-ray Diffraction
Single crystals of 2,6-Dichloro-3-nitropyridine suitable for X-ray diffraction were grown and analyzed. The data collection and structure refinement procedures are outlined below.[1][2]
-
Data Collection: A suitable single crystal was mounted on a Bruker SMART APEXII DUO CCD area-detector diffractometer. Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Data Presentation
The crystallographic data for 2,6-Dichloro-3-nitropyridine is summarized in the following tables. The asymmetric unit of the title compound contains two crystallographically independent molecules.[1][2]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₅H₂Cl₂N₂O₂ |
| Formula Weight | 192.99 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.9021(8) Å |
| b | 19.166(2) Å |
| c | 11.0987(9) Å |
| α | 90° |
| β | 122.072(5)° |
| γ | 90° |
| Volume | 1424.4(2) ų |
| Z | 8 |
| Density (calculated) | 1.800 Mg/m³ |
| Absorption Coefficient | 0.852 mm⁻¹ |
| F(000) | 768 |
| Data Collection | |
| Reflections Collected | 16845 |
| Independent Reflections | 4817 [R(int) = 0.0601] |
| Refinement | |
| Goodness-of-fit on F² | 1.082 |
| Final R indices [I>2σ(I)] | R1 = 0.0673, wR2 = 0.1652 |
| R indices (all data) | R1 = 0.1246, wR2 = 0.1801 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Molecule A) | Length (Molecule B) |
| Cl1 - C2 | 1.725(4) | 1.724(4) |
| Cl2 - C6 | 1.723(4) | 1.728(4) |
| N2 - C3 | 1.467(5) | 1.470(5) |
| O1 - N2 | 1.214(4) | 1.216(4) |
| O2 - N2 | 1.221(4) | 1.218(4) |
| N1 - C2 | 1.321(5) | 1.321(5) |
| N1 - C6 | 1.325(5) | 1.324(5) |
| C2 - C3 | 1.401(5) | 1.397(5) |
| C3 - C4 | 1.383(6) | 1.385(6) |
| C4 - C5 | 1.369(6) | 1.368(6) |
| C5 - C6 | 1.381(6) | 1.378(6) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (Molecule A) | Angle (Molecule B) |
| C6 - N1 - C2 | 117.8(3) | 118.0(3) |
| N1 - C2 - C3 | 123.4(4) | 123.2(4) |
| N1 - C2 - Cl1 | 115.1(3) | 115.1(3) |
| C3 - C2 - Cl1 | 121.5(3) | 121.7(3) |
| C4 - C3 - C2 | 116.8(4) | 117.1(4) |
| C4 - C3 - N2 | 119.5(4) | 119.2(4) |
| C2 - C3 - N2 | 123.7(4) | 123.7(4) |
| C5 - C4 - C3 | 120.2(4) | 120.0(4) |
| C4 - C5 - C6 | 120.1(4) | 120.2(4) |
| N1 - C6 - C5 | 121.7(4) | 121.5(4) |
| N1 - C6 - Cl2 | 115.0(3) | 114.8(3) |
| C5 - C6 - Cl2 | 123.3(3) | 123.7(3) |
| O1 - N2 - O2 | 123.7(4) | 123.8(4) |
| O1 - N2 - C3 | 118.5(4) | 118.4(4) |
| O2 - N2 - C3 | 117.8(4) | 117.8(4) |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural determination of 2,6-Dichloro-3-nitropyridine.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure and experimental protocols for 2,6-Dichloro-3-nitropyridine, a close structural analogue of 2,6-Dibromo-3-nitropyridine. The presented data, including unit cell dimensions, bond lengths, and bond angles, offer valuable insights into the molecular geometry and packing of this class of compounds. The detailed experimental workflows for synthesis and single-crystal X-ray diffraction serve as a useful reference for researchers in the fields of medicinal chemistry, materials science, and crystallography. While direct crystallographic data for 2,6-Dibromo-3-nitropyridine remains elusive in the public domain, the information from its chloro-analogue provides a robust foundation for understanding its likely structural characteristics.
References
An In-depth Technical Guide to the Initial Preparation and Isolation of 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of 2,6-dibromo-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are based on established chemical literature and patents, offering a robust framework for laboratory-scale preparation. This document details a reliable two-step synthetic pathway, starting from the readily available 2,6-dichloropyridine.
Overview of the Synthetic Strategy
The preparation of 2,6-dibromo-3-nitropyridine is most effectively achieved through a two-step process:
-
Nitration of 2,6-dichloropyridine: This initial step introduces the nitro group at the 3-position of the pyridine ring to yield 2,6-dichloro-3-nitropyridine.
-
Halogen Exchange: The subsequent replacement of the chloro substituents with bromo substituents furnishes the final product, 2,6-dibromo-3-nitropyridine.
This approach is favored due to the well-documented procedures for the nitration of 2,6-dichloropyridine and the feasibility of the subsequent halogen exchange reaction.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This procedure follows a classic mixed-acid nitration method.
Experimental Workflow:
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Distilled Water
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 80 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly and portion-wise, add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5 °C.
-
Subsequently, slowly add 10.1 g (0.1 mol) of potassium nitrate to the reaction mixture.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
Slowly increase the temperature to 120 °C and maintain the reaction at this temperature for 10 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto a sufficient amount of crushed ice with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to yield 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of 2,6-Dibromo-3-nitropyridine
This procedure is adapted from a known halogen exchange reaction on a similar pyridine substrate and may require optimization.
Reaction Pathway:
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Sodium Bromide (NaBr)
-
40% Hydrobromic Acid (HBr) aqueous solution
-
Ethyl ether (for refining)
Procedure:
-
In a suitable reactor, combine 0.1 mol of 2,6-dichloro-3-nitropyridine, 0.2-0.4 mol of sodium bromide, and a sufficient amount of 40% hydrobromic acid aqueous solution.
-
Heat the mixture to reflux at a temperature between 80-150 °C for approximately 24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product by filtration.
-
Refine the crude product by recrystallization from a suitable solvent, such as ethyl ether, to obtain the purified 2,6-dibromo-3-nitropyridine.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of 2,6-dibromo-3-nitropyridine.
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 2,6-Dichloro-3-nitropyridine
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyridine | [1] |
| Nitrating Agent | Potassium Nitrate in Conc. H₂SO₄ | [1] |
| Molar Ratio (Dichloropyridine:KNO₃) | 1 : 2 | [1] |
| Reaction Temperature | 120 °C | [1] |
| Reaction Time | 10 hours | [1] |
| Yield | 80% | [1] |
| Melting Point | 61-63 °C | [1] |
| Purity (liquid phase) | >98% | [2] |
Table 2: Summary of Reaction Parameters and Yields for the Synthesis of 2,6-Dibromo-3-nitropyridine (Adapted from a similar reaction)
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloro-3-nitropyridine | N/A |
| Brominating Agents | Sodium Bromide, 40% Hydrobromic Acid | [3] |
| Molar Ratio (Dichloropyridine:NaBr:HBr) | 1 : 2 : 4 (Example) | [3] |
| Reaction Temperature | 80-150 °C (Reflux) | [3] |
| Reaction Time | 24 hours | [3] |
| Yield | 66-80% (for 2,6-dibromopyridine) | [3] |
| Purity (HPLC) | >98% (for 2,6-dibromopyridine) | [3] |
Table 3: Physicochemical and Spectroscopic Data for 2,6-Dibromo-3-nitropyridine
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [4] |
| Molecular Weight | 281.89 g/mol | [4] |
| CAS Number | 55304-80-8 | [4] |
| Appearance | Expected to be a solid | N/A |
| ¹H NMR (CDCl₃, predicted) | δ 8.2-8.5 (d, 1H), 7.6-7.9 (d, 1H) | Inferred |
| ¹³C NMR (CDCl₃, predicted) | δ 150-155 (C), 145-150 (C), 140-145 (CH), 130-135 (C), 125-130 (CH) | Inferred |
Isolation and Purification
The isolation of 2,6-dibromo-3-nitropyridine from the reaction mixture is achieved through standard laboratory techniques.
Isolation and Purification Workflow:
Following the halogen exchange reaction, the crude product is isolated by cooling the reaction mixture and collecting the precipitate via vacuum filtration. The primary method for purification is recrystallization. Ethyl ether is a suggested solvent based on the purification of the non-nitrated analogue, 2,6-dibromopyridine[3]. The choice of solvent may need to be optimized to ensure high purity and recovery of the final product. The purified solid should be dried under vacuum to remove any residual solvent. The purity of the final compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, IR).
Safety Considerations
-
Nitration reactions are highly exothermic and can be hazardous if not controlled properly. All additions of reagents should be performed slowly and with adequate cooling.
-
Concentrated acids (sulfuric and hydrobromic) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This guide provides a detailed framework for the synthesis and isolation of 2,6-dibromo-3-nitropyridine. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions and scale of operation.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 2. 2,6-Dibromo-3-nitropyridine | 55304-80-8 [chemicalbook.com]
- 3. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
A Technical Guide to the Stability and Storage of 2,6-Dibromo-3-nitropyridine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,6-Dibromo-3-nitropyridine (CAS No: 55304-80-8), a key reagent in organic synthesis.[1] Proper handling and storage are critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Chemical and Physical Properties
A summary of the fundamental properties of 2,6-Dibromo-3-nitropyridine is presented below. While detailed toxicological properties have not been thoroughly investigated, the compound should be handled with care in accordance with standard laboratory safety practices.[2]
| Property | Value | Source |
| CAS Number | 55304-80-8 | [1][3] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [3] |
| Molecular Weight | 281.89 g/mol | [3] |
| Appearance | Crystalline solid (form may vary) | |
| Melting Point | Not explicitly available for this isomer; related 2,6-Dibromopyridine: 117-119 °C |
Chemical Stability and Reactivity
2,6-Dibromo-3-nitropyridine is stable under recommended storage conditions.[2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.
Conditions to Avoid:
-
Heat, Flames, and Sparks: Keep the compound away from all sources of ignition, open flames, and hot surfaces.[4][5]
-
Light Exposure: Direct exposure to light should be avoided to prevent potential photodegradation.[4]
-
Dust Formation: Minimize the generation of dust during handling, as fine dust particles can form explosive mixtures with air.[6]
Incompatible Materials: The compound should be stored separately from the following classes of chemicals to prevent hazardous reactions:
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.[2][4]
-
Strong Acids: Incompatibility has been noted.[4]
-
Bases: While not universally cited for the nitro-substituted compound, the related compound 2,6-Dibromopyridine is incompatible with bases.[7] Prudent practice dictates segregation from bases.
-
Water/Moisture: Storage in a dry environment is crucial to prevent potential hydrolysis or other moisture-induced degradation.[2][4]
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including:
Recommended Storage and Handling Protocols
Adherence to proper storage protocols is essential for preserving the chemical's purity and ensuring a safe laboratory environment.
Storage Recommendations:
-
Temperature and Environment: Store the compound in a cool, dry, and well-ventilated area.[4][6] Room temperature storage is generally acceptable.[8]
-
Container: Keep the container tightly closed and sealed to prevent moisture ingress and contamination.[2][4][6]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under a nitrogen atmosphere is recommended.[4]
-
Location: Store in a designated flammables area, away from incompatible substances.[4][5] Do not store on high shelves, especially liquids or heavy containers.
Handling Workflow: The following workflow outlines the critical steps for safely handling 2,6-Dibromo-3-nitropyridine from receipt to disposal.
Caption: Logical workflow for the safe handling and storage of 2,6-Dibromo-3-nitropyridine.
Chemical Incompatibility Summary
To prevent hazardous reactions, 2,6-Dibromo-3-nitropyridine must be physically segregated from incompatible materials. The diagram below illustrates these critical segregation requirements.
References
- 1. 2,6-Dibromo-3-nitropyridine | 55304-80-8 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. 626-05-1|2,6-Dibromopyridine|BLD Pharm [bldpharm.com]
Navigating the Procurement and Purity of 2,6-Dibromo-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 2,6-Dibromo-3-nitropyridine, a key building block in pharmaceutical and agrochemical synthesis. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality material and establishing robust analytical methods for its characterization.
Commercial Availability
2,6-Dibromo-3-nitropyridine is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with options for bulk and custom synthesis available upon request. Purity levels generally range from 95% to over 99%, with the analytical method for purity determination often specified by the supplier.
A summary of representative commercial sources is provided in Table 1. It is important to note that pricing and availability are subject to change, and researchers should contact suppliers directly for the most current information.
| Supplier | Grade/Purity | Available Quantities |
| AK Scientific | Not Specified | 5g |
| Alichem | Not Specified | 100g |
| Ambeed | Not Specified | 100g |
| Chem-Impex | ≥ 95% (NMR) | 250mg, 1g, 5g, 25g, Bulk |
| CP Lab Safety | min 97% | 1g |
| J & K SCIENTIFIC LTD. | 98% | 5g, 25g |
| 3B Pharmachem | 98% (HPLC) | 1g, 5g, 25g, 100g |
| Wuhan Chemwish | 96% | 1g, 5g, 25g, 50g, 100g |
| TCI | >98.0%(GC) | 1g, 5g |
Table 1: Commercial Availability of 2,6-Dibromo-3-nitropyridine
Purity and Characterization
The purity of 2,6-Dibromo-3-nitropyridine is a critical parameter, as impurities can have a significant impact on the outcome of subsequent synthetic steps and the biological activity of the final compounds. The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific experimental protocols are often proprietary to the supplier, this guide provides detailed, generalized methodologies for HPLC and GC analysis based on standard practices for similar halogenated nitropyridine compounds. These protocols can serve as a starting point for in-house method development and validation.
Experimental Protocols for Purity Determination
1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the purity determination of 2,6-Dibromo-3-nitropyridine. A C18 column is recommended, with a mobile phase consisting of a gradient of acetonitrile and water.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of 2,6-Dibromo-3-nitropyridine in acetonitrile.
2. Gas Chromatography (GC)
GC is another powerful technique for assessing the purity of volatile and thermally stable compounds like 2,6-Dibromo-3-nitropyridine.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of 2,6-Dibromo-3-nitropyridine in a suitable solvent such as dichloromethane or ethyl acetate.
Visualizing Workflows and Applications
The following diagrams, generated using the DOT language, illustrate key workflows and the context in which 2,6-Dibromo-3-nitropyridine is utilized.
Caption: Sourcing and Quality Control Workflow for 2,6-Dibromo-3-nitropyridine.
Caption: Role of 2,6-Dibromo-3-nitropyridine in Drug Discovery.
Conclusion
2,6-Dibromo-3-nitropyridine is a commercially accessible and versatile building block for chemical synthesis. Ensuring the purity of this starting material is paramount for the successful development of new pharmaceuticals and agrochemicals. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to confidently source and characterize 2,6-Dibromo-3-nitropyridine for their research and development endeavors. It is always recommended to obtain a Certificate of Analysis from the supplier and to perform in-house verification of purity using validated analytical methods.
A Historical Guide to the Synthesis of Bromonitropyridines for the Modern Researcher
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational methods for the synthesis of bromonitropyridines, a class of compounds with significant applications in medicinal chemistry and materials science. By examining the historical context and detailed experimental protocols of these early synthetic routes, researchers can gain valuable insights into the chemical principles that underpin modern synthetic strategies. This document provides a comprehensive overview of key historical methods, complete with detailed experimental procedures, quantitative data, and visual representations of the reaction pathways.
Introduction
The synthesis of substituted pyridines has been a cornerstone of heterocyclic chemistry for over a century. Among these, bromonitropyridines represent a particularly versatile class of building blocks, featuring both a nucleophilic displacement-susceptible bromo group and an electron-withdrawing nitro group that activates the pyridine ring for various transformations. The historical methods for the preparation of these compounds, while often superseded by more modern and efficient techniques, offer a fascinating glimpse into the evolution of organic synthesis and provide a solid foundation for understanding the reactivity of these important molecules.
This guide will focus on two principal historical strategies for the synthesis of bromonitropyridines:
-
Electrophilic Nitration of Bromopyridines: A direct approach where a bromopyridine is subjected to nitrating conditions.
-
The Sandmeyer Reaction: An indirect method involving the diazotization of an aminonitropyridine followed by displacement with a bromide ion.
Electrophilic Nitration of Brominated Pyridines
One of the most direct conceptual approaches to synthesizing bromonitropyridines is the electrophilic nitration of a pre-existing bromopyridine. However, the pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. The presence of a deactivating bromo substituent further diminishes this reactivity. Consequently, harsh reaction conditions are typically required.
A key historical example of this approach is the synthesis of 2-amino-5-bromo-3-nitropyridine, as detailed in Organic Syntheses. While the final product in this specific procedure is an aminobromonitropyridine, the core transformation is the nitration of a brominated aminopyridine.
Experimental Protocol: Nitration of 2-Amino-5-bromopyridine
This procedure, adapted from a historical account in Organic Syntheses, details the nitration of 2-amino-5-bromopyridine.[1]
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 500 mL of concentrated sulfuric acid (sp. gr. 1.84) is placed and cooled in an ice bath.
-
To the cooled sulfuric acid, 86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added portion-wise, ensuring the temperature does not rise above 5 °C.
-
Once the addition is complete, 26 mL (39 g, 0.57 mole) of 95% nitric acid is added dropwise with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition of nitric acid, the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50–60 °C for 1 hour.
-
The reaction mixture is then cooled and poured onto 5 liters of crushed ice.
-
The resulting acidic solution is carefully neutralized with approximately 1350 mL of 40% sodium hydroxide solution.
-
The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration.
-
The collected solid is washed with water until the washings are free of sulfate ions. A final wash with slightly acidified water may be necessary to prevent the formation of a colloidal suspension.
-
The product is then dried.
Quantitative Data:
| Starting Material | Reagents | Product | Yield | Melting Point |
| 2-Amino-5-bromopyridine | Conc. H₂SO₄, 95% HNO₃ | 2-Amino-5-bromo-3-nitropyridine | 62-67% | 214-216 °C |
Table 1: Quantitative data for the nitration of 2-amino-5-bromopyridine.
Reaction Pathway
Caption: Nitration of 2-amino-5-bromopyridine.
The Sandmeyer Reaction in the Synthesis of Bromonitropyridines
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for the conversion of an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate.[2] This reaction has been a cornerstone of aromatic chemistry and provides a powerful tool for the synthesis of substitution patterns that are not easily accessible through direct electrophilic substitution.
The general principle of the Sandmeyer reaction involves two key steps:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Displacement: The reaction of the diazonium salt with a copper(I) halide (e.g., CuBr) to replace the diazonium group with the corresponding halide.
While specific historical protocols for the Sandmeyer synthesis of bromonitropyridines are less commonly documented in readily accessible literature compared to other substrates, the general methodology is well-established.
General Experimental Protocol for the Sandmeyer Bromination of an Aminonitropyridine
The following is a generalized historical procedure for the Sandmeyer bromination of an aminonitropyridine, based on the principles of the reaction.
Procedure:
Part A: Diazotization
-
The aminonitropyridine is dissolved in an aqueous solution of a strong acid, typically hydrobromic acid (HBr).
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of the aminonitropyridine salt, keeping the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is present (indicated by a positive test with starch-iodide paper).
Part B: Sandmeyer Reaction
-
In a separate flask, a solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared.
-
The cold diazonium salt solution from Part A is added slowly to the CuBr solution.
-
A vigorous evolution of nitrogen gas is typically observed.
-
After the addition is complete, the reaction mixture is warmed to room temperature and then heated, often to 50-60 °C, to ensure complete decomposition of the diazonium salt.
-
The bromonitropyridine product is then isolated from the reaction mixture, often by steam distillation or extraction with an organic solvent.
-
The crude product is purified by crystallization or distillation.
Quantitative Data:
Historical yields for the Sandmeyer reaction on nitropyridine substrates can vary significantly depending on the specific isomer and the reaction conditions. Yields are often in the range of 50-80%.
| Starting Material (General) | Reagents | Product (General) | Typical Yield Range |
| Aminonitropyridine | 1. NaNO₂, HBr2. CuBr, HBr | Bromonitropyridine | 50-80% |
Table 2: Generalized quantitative data for the Sandmeyer bromination of aminonitropyridines.
Reaction Pathway
Caption: The Sandmeyer reaction pathway.
Conclusion
The historical methods for the synthesis of bromonitropyridines, particularly electrophilic nitration and the Sandmeyer reaction, laid the groundwork for the development of more sophisticated and efficient synthetic routes. While modern methodologies may offer advantages in terms of yield, selectivity, and milder reaction conditions, a thorough understanding of these classical transformations remains essential for the contemporary researcher. The detailed protocols and reaction pathways presented in this guide provide a valuable resource for scientists and professionals in the field of drug development and organic synthesis, offering insights into the fundamental principles of pyridine chemistry and the enduring legacy of these foundational reactions.
References
The Synthetic Chemist's Guide to 2,6-Dibromo-3-nitropyridine: A Profile of Reactivity and Application
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the reactivity profile of 2,6-dibromo-3-nitropyridine. This versatile building block offers a synthetically rich scaffold, amenable to a variety of transformations crucial for the development of novel pharmaceutical and materials science applications. This document outlines the key reactive pathways, provides detailed experimental protocols, and presents quantitative data to facilitate its use in complex molecular synthesis.
Core Reactivity Profile
The reactivity of 2,6-dibromo-3-nitropyridine is governed by the interplay of the electron-deficient pyridine ring and the strong electron-withdrawing nitro group at the C3 position. This electronic arrangement significantly activates the two bromine-substituted carbons (C2 and C6) towards nucleophilic attack and palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself is a key functional handle, readily undergoing reduction to an amino group, which opens up further avenues for derivatization.
A primary consideration in the functionalization of this molecule is regioselectivity. The bromine at the C2 position, being ortho to both the ring nitrogen and the powerful inductively withdrawing nitro group, is the kinetically favored site for nucleophilic attack. This makes the C2 position significantly more electrophilic compared to the C6 position. While the C6 position is also activated, selective mono-substitution at the C2 position is often achievable under carefully controlled conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes 2,6-dibromo-3-nitropyridine highly susceptible to SNAr reactions. Various nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide atoms. As previously noted, the C2 position is the more reactive site, allowing for selective mono-substitution.
Experimental Protocol: Mono-amination with an Aliphatic Amine
This protocol describes a typical procedure for the selective mono-amination at the C2 position.
-
Reaction Setup: In a pressure tube, dissolve 2,6-dibromo-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or DMSO.
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq.). For gaseous amines like methylamine, a solution (e.g., 40% in water) can be used.
-
Reaction Conditions: Seal the pressure tube and heat the mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the 2-amino-6-bromo-3-nitropyridine derivative.[1]
| Nucleophile | Product | Yield (%) | Reference |
| Methylamine | 6-Bromo-N-methyl-3-nitropyridin-2-amine | 54 | [2] |
| n-Pentylamine | 6-Bromo-N-pentyl-3-nitropyridin-2-amine | 61 | [1] |
| Benzimidazole | 1-(6-Bromo-3-nitropyridin-2-yl)-1H-benzo[d]imidazole | 52 | [1] |
| Indazole | 1-(6-Bromo-3-nitropyridin-2-yl)-1H-indazole | 41 | [1] |
Table 1: Representative yields for SNAr reactions on 2,6-dibromopyridine scaffolds. Data for the 3-nitro substituted analog is inferred to be similar under optimized conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds in 2,6-dibromo-3-nitropyridine serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are foundational in modern synthetic chemistry for constructing complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound. By controlling the stoichiometry of the boronic acid, either mono- or di-arylation can be achieved.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromo-3-nitropyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water or toluene).
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[3][4]
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | ~90 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~88 |
Table 2: Representative conditions and yields for Suzuki-Miyaura coupling on bromopyridine substrates.
Buchwald-Hartwig Amination
This reaction is a powerful method for C-N bond formation, coupling the aryl bromide with a primary or secondary amine. Similar to the Suzuki coupling, careful control over reaction conditions can favor either mono- or di-amination.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dibromo-3-nitropyridine (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried Schlenk flask.[2]
-
Reagent Addition: Seal the flask, remove from the glovebox, and add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]
| Amine | Catalyst System | Base | Solvent | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 60 |
| Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | >95 (for 2-bromopyridine) |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | ~80 (for 2-bromopyridine) |
Table 3: Representative conditions and yields for Buchwald-Hartwig amination on bromopyridine substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).
-
Reagent Addition: Add an anhydrous solvent such as DMF or triethylamine. Add 2,6-dibromo-3-nitropyridine (1.0 eq.), the terminal alkyne (1.2 eq.), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).[5]
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[6][7]
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | ~95 |
| Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | ~90 |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | ~85 |
Table 4: Representative conditions and yields for Sonogashira coupling on bromopyridine substrates.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a crucial transformation that dramatically alters the electronic properties of the pyridine ring and provides a new site for functionalization. This conversion is typically achieved with high yield and selectivity, without affecting the bromine atoms, using metal reductants in acidic media or catalytic hydrogenation.
Experimental Protocol: Reduction using Iron Powder
-
Reaction Setup: To a round-bottom flask, add the 2,6-dibromo-3-nitropyridine derivative (1.0 eq.) and a solvent mixture, typically ethanol, water, and an acid such as acetic acid or hydrochloric acid.
-
Reagent Addition: Add reduced iron powder (3-5 eq.) to the suspension.
-
Reaction Conditions: Stir the resulting mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction for completion by TLC, observing the disappearance of the starting material.[8]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the iron residue, washing the filter cake with an appropriate solvent like ethyl acetate or ethanol.
-
Purification: Neutralize the filtrate with a base (e.g., aqueous NaHCO₃ or NaOH solution) and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the 3-amino-2,6-dibromopyridine derivative.[8]
| Reducing Agent | Solvent System | Temperature | Yield (%) | Reference |
| Fe / HCl | EtOH / H₂O | Reflux | ~85-95 | [8] |
| SnCl₂·2H₂O | EtOH | Room Temp. | >90 | [9] |
| H₂ / Raney Nickel | EtOH or MeOH | Room Temp. | >90 | [10] |
Table 5: Common conditions for the selective reduction of aromatic nitro groups.
Conclusion
2,6-Dibromo-3-nitropyridine is a highly valuable and versatile intermediate in organic synthesis. The predictable regioselectivity in nucleophilic aromatic substitution, coupled with its utility in a wide range of palladium-catalyzed cross-coupling reactions and the facile reduction of its nitro group, provides chemists with a powerful tool for the synthesis of complex, highly functionalized pyridine derivatives. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in drug discovery and materials science research.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2,6-dibromo-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective derivatization. The electron-withdrawing nitro group significantly influences the reactivity of the two bromine atoms, enabling regioselective mono- or di-arylation under controlled conditions.
Regioselectivity in Suzuki Coupling of 2,6-Dibromo-3-nitropyridine
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the case of 2,6-dibromo-3-nitropyridine, the electronic and steric environment of the two bromine atoms dictates the regioselectivity of the reaction. The strong electron-withdrawing effect of the nitro group at the 3-position renders the adjacent C2 and C6 positions more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst.
Generally, in dihalogenated pyridines, the reactivity of the halogens in Suzuki coupling follows the order I > Br > Cl. For 2,6-dibromo-3-nitropyridine, the position ortho to the nitro group (C2) and the position para to the nitro group (C6) exhibit different reactivities. While electronic effects might suggest preferential reaction at the C2 position, steric hindrance from the adjacent nitro group can favor reaction at the less hindered C6 position. The choice of catalyst, ligand, base, and solvent system can be tailored to favor either mono-arylation at a specific position or di-arylation.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative conditions for achieving selective mono- and di-arylation of 2,6-dibromo-3-nitropyridine. These conditions are based on established methodologies for similar substrates and provide a starting point for optimization.
Table 1: Conditions for Selective Mono-arylation of 2,6-Dibromo-3-nitropyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 6-Phenyl-2-bromo-3-nitropyridine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 6-(4-Methoxyphenyl)-2-bromo-3-nitropyridine | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 85 | 16 | 6-(3-Tolyl)-2-bromo-3-nitropyridine | 82-92 |
Table 2: Conditions for Di-arylation of 2,6-Dibromo-3-nitropyridine
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 2,6-Diphenyl-3-nitropyridine | 70-80 |
| 2 | 4-Fluorophenylboronic acid (3.0) | Pd₂(dba)₃ (3) | XPhos (6) | K₃PO₄ (4) | Toluene/H₂O (10:1) | 110 | 18 | 2,6-Bis(4-fluorophenyl)-3-nitropyridine | 75-85 |
| 3 | Thiophen-2-ylboronic acid (2.5) | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (4) | DME | 90 | 20 | 2,6-Di(thiophen-2-yl)-3-nitropyridine | 65-75 |
Experimental Protocols
The following are detailed protocols for the selective mono- and di-arylation of 2,6-dibromo-3-nitropyridine via the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Mono-arylation at the C6 Position
This protocol is designed to favor the formation of the mono-substituted product, 6-aryl-2-bromo-3-nitropyridine, by controlling the stoichiometry of the reagents.
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add 2,6-dibromo-3-nitropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-bromo-3-nitropyridine.
Protocol 2: Di-arylation of 2,6-Dibromo-3-nitropyridine
This protocol is designed to favor the formation of the di-substituted product, 2,6-diaryl-3-nitropyridine, by using an excess of the arylboronic acid and extended reaction times.
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add 2,6-dibromo-3-nitropyridine (1.0 equiv), the arylboronic acid (2.5 equiv), and potassium carbonate (4.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,6-diaryl-3-nitropyridine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction involving 2,6-dibromo-3-nitropyridine.
Caption: General reaction scheme for Suzuki coupling of 2,6-dibromo-3-nitropyridine.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,6-dibromo-3-nitropyridine. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted nitropyridines, which are of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at the C2 and C6 positions, activated by the electron-withdrawing nitro group at the C3 position, allows for selective functionalization, primarily at the more reactive C6 position.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. Three of the most powerful and widely utilized cross-coupling reactions are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions provide access to a diverse array of molecular architectures, making them indispensable tools in drug discovery and development.
Regioselectivity in the Cross-Coupling of 2,6-Dibromo-3-nitropyridine:
The 3-nitro group in 2,6-dibromo-3-nitropyridine exerts a strong electron-withdrawing effect, which preferentially activates the C6 position towards oxidative addition to the palladium(0) catalyst. This inherent electronic bias allows for the selective mono-functionalization at the C6 position, providing a straightforward route to 2-bromo-6-substituted-3-nitropyridine derivatives. These intermediates can then be subjected to a second cross-coupling reaction at the C2 position to generate unsymmetrically disubstituted 3-nitropyridines.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of 2,6-dibromo-3-nitropyridine with various coupling partners. Please note that optimal conditions may vary depending on the specific substrates and desired products.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromo-3-nitropyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Bromo-3-nitro-6-arylpyridine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |
Table 2: Sonogashira Coupling of 2,6-Dibromo-3-nitropyridine with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Bromo-3-nitro-6-alkynylpyridine |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 80 | 10 | 88 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 90 | 12 | 82 |
Table 3: Buchwald-Hartwig Amination of 2,6-Dibromo-3-nitropyridine with Amines
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Amino-6-bromo-3-nitropyridine |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
Experimental Protocols
The following are detailed protocols for the selective mono-functionalization of 2,6-dibromo-3-nitropyridine at the C6 position. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Selective Mono-arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of 2,6-dibromo-3-nitropyridine with an arylboronic acid.
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromo-3-nitropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add palladium tetrakis(triphenylphosphine) (0.05 equiv) to the flask under a positive flow of inert gas.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 5 mL of toluene and 1 mL of water per 1 mmol of 2,6-dibromo-3-nitropyridine).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-6-aryl-3-nitropyridine.
Protocol 2: Selective Mono-alkynylation via Sonogashira Coupling
This protocol outlines a general procedure for the selective mono-alkynylation of 2,6-dibromo-3-nitropyridine with a terminal alkyne.
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or dioxane)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromo-3-nitropyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Add the anhydrous, degassed solvent, followed by the amine base (e.g., triethylamine).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-6-alkynyl-3-nitropyridine.
Protocol 3: Selective Mono-amination via Buchwald-Hartwig Amination
This protocol provides a general method for the selective mono-amination of 2,6-dibromo-3-nitropyridine with a primary or secondary amine.
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Sealed tube or Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 2,6-dibromo-3-nitropyridine (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (1.4 equiv) to a dry sealed tube or Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene) and the amine (1.2 equiv) via syringe.
-
Seal the tube or flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-bromo-3-nitropyridine derivative.
Visualizations
The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-nitropyridine is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Its pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing bromine atoms and a strongly deactivating nitro group. This activation facilitates the displacement of the bromide ions by a wide range of nucleophiles, offering a gateway to a diverse array of substituted pyridine derivatives.
The regioselectivity of the substitution is a key aspect of the reactivity of 2,6-dibromo-3-nitropyridine. The nitro group at the 3-position strongly activates the ortho (C2) and para (C6) positions. Generally, the C2 position is more susceptible to nucleophilic attack due to the strong inductive electron-withdrawing effect of the adjacent nitro group, making it more electron-deficient.[1] However, the regioselectivity can be influenced by the nature of the nucleophile, reaction conditions, and the potential for steric hindrance.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on 2,6-dibromo-3-nitropyridine with various nucleophiles, including amines, alcohols, and thiols. It also explores the applications of the resulting products in drug discovery, with a focus on their use as intermediates in the synthesis of kinase inhibitors.
Data Presentation: Nucleophilic Aromatic Substitution Reactions
The following table summarizes the reaction conditions and outcomes for the nucleophilic aromatic substitution on 2,6-dibromo-3-nitropyridine with representative nucleophiles.
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (aq) | 2-Amino-6-bromo-3-nitropyridine | Ethanol | - | 100 | 4 | 85 |
| Methylamine | 6-Bromo-2-(methylamino)-3-nitropyridine | Pressure Tube | - | 150 | 12 | 54 |
| Sodium Methoxide | 6-Bromo-2-methoxy-3-nitropyridine | Methanol | - | Reflux | 6 | >90 (expected) |
| Sodium Thiomethoxide | 6-Bromo-2-(methylthio)-3-nitropyridine | DMF | K₂CO₃ | 80 | 3 | High (expected) |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-bromo-3-nitropyridine
This protocol describes the mono-amination of 2,6-dibromo-3-nitropyridine at the C2 position using aqueous ammonia.
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,6-dibromo-3-nitropyridine (1.0 eq) in ethanol.
-
Add aqueous ammonia (10.0 eq) to the solution.
-
Heat the reaction mixture to 100°C and maintain at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-6-bromo-3-nitropyridine.
Protocol 2: Synthesis of 6-Bromo-2-(methylamino)-3-nitropyridine
This protocol details the reaction of 2,6-dibromo-3-nitropyridine with methylamine in a pressure tube.
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Methylamine (40% in water or as a solution in a suitable solvent)
-
Pressure tube
-
Heating source (e.g., oil bath)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a pressure tube, add 2,6-dibromo-3-nitropyridine (1.0 eq) and a solution of methylamine (2.0 eq).
-
Seal the pressure tube and heat the reaction mixture to 150°C for 12 hours.
-
After cooling to room temperature, carefully open the pressure tube.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-bromo-2-(methylamino)-3-nitropyridine.[2]
Protocol 3: Synthesis of 6-Bromo-2-methoxy-3-nitropyridine
This protocol outlines the synthesis of the methoxy-substituted derivative using sodium methoxide.
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Add 2,6-dibromo-3-nitropyridine (1.0 eq) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Reaction Scheme and Regioselectivity
Caption: General reaction scheme for the nucleophilic aromatic substitution on 2,6-Dibromo-3-nitropyridine.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of 2,6-disubstituted-3-nitropyridines.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Substituted nitropyridines are valuable precursors in the synthesis of biologically active molecules, including kinase inhibitors.[3] For instance, derivatives of 2,6-disubstituted-3-nitropyridines have been utilized in the development of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in various cellular signaling pathways.[4][5] Aberrant GSK-3 activity is implicated in diseases such as Alzheimer's, diabetes, and cancer.[6]
The synthesis of these inhibitors often involves a sequential nucleophilic substitution on a dihalo-nitropyridine core, followed by further functionalization. The initial SNAr reaction provides a scaffold that can be elaborated to target the ATP-binding site of the kinase.
Signaling Pathway Involving GSK-3
Caption: Simplified signaling pathway showing the role of GSK-3 and its inhibition.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Functionalization of 2,6-Dibromo-3-nitropyridine: An Experimental Protocol for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 2,6-dibromo-3-nitropyridine, a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of two bromine atoms at the 2- and 6-positions, along with an activating nitro group at the 3-position, allows for a variety of selective chemical transformations. This guide focuses on three key reactions: Suzuki-Miyaura coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities, and nucleophilic aromatic substitution (SNAr) for the displacement of the bromine atoms.
Key Synthetic Transformations
The strategic functionalization of 2,6-dibromo-3-nitropyridine opens avenues to a diverse range of substituted pyridine derivatives. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making the bromine atoms susceptible to various cross-coupling and substitution reactions.
1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2- and/or 6-positions. Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.
2. Buchwald-Hartwig Amination: A cornerstone of modern organic synthesis, this palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds.[1] It allows for the coupling of a wide array of primary and secondary amines with the pyridine core, providing access to a rich diversity of amino-substituted pyridines.[1]
3. Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 3-nitropyridine ring makes it susceptible to nucleophilic attack. This allows for the displacement of the bromo substituents by various nucleophiles, such as thiols, alkoxides, and amines, often under milder conditions than traditional cross-coupling reactions.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the functionalization of 2,6-dibromo-3-nitropyridine based on established methodologies for similar substrates.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromo-3-nitropyridine
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Bromo-3-nitro-6-phenylpyridine | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 2-Bromo-6-(4-methoxyphenyl)-3-nitropyridine | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 2-Bromo-3-nitro-6-(thiophen-3-yl)pyridine | 70-80 |
Table 2: Buchwald-Hartwig Amination of 2,6-Dibromo-3-nitropyridine
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 4-(6-Bromo-3-nitropyridin-2-yl)morpholine | 85-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | N-(6-Bromo-3-nitropyridin-2-yl)aniline | 70-80 |
| Benzylamine | Pd₂ (dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 12 | N-(6-Bromo-3-nitropyridin-2-yl)benzylamine | 80-90 |
Table 3: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dibromo-3-nitropyridine
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Sodium thiophenoxide | K₂CO₃ | DMF | 80 | 6 | 2-Bromo-3-nitro-6-(phenylthio)pyridine | >90 |
| Sodium methoxide | N/A | Methanol | 65 | 4 | 2-Bromo-6-methoxy-3-nitropyridine | 85-95 |
| Piperidine | Et₃N | Acetonitrile | 80 | 12 | 1-(6-Bromo-3-nitropyridin-2-yl)piperidine | 75-85 |
Experimental Protocols
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of 2,6-dibromo-3-nitropyridine.
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dibromo-3-nitropyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-Amination via Buchwald-Hartwig Amination
This protocol provides a general method for the selective mono-amination of 2,6-dibromo-3-nitropyridine.[1]
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[1]
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by 2,6-dibromo-3-nitropyridine (1.0 mmol) and the amine (1.2 mmol).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution with a Thiol
This protocol details a procedure for the SNAr reaction of 2,6-dibromo-3-nitropyridine with a thiol nucleophile.
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Thiol (e.g., thiophenol, 1.1 equivalents)
-
Base (e.g., K₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,6-dibromo-3-nitropyridine (1.0 mmol), the thiol (1.1 mmol), and the base (1.5 mmol).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this document.
References
Application Notes and Protocols: 2,6-Dibromo-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in the landscape of medicinal chemistry. Its unique structural and electronic features, characterized by two reactive bromine atoms and an electron-withdrawing nitro group on a pyridine core, make it an ideal starting material for the synthesis of a diverse array of complex bioactive molecules.[1] The strategic placement of these functional groups allows for selective and sequential chemical modifications, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.[1] This reactivity has been harnessed in the development of compounds targeting a range of biological targets, including kinases and proteases, which are pivotal in various disease pathologies. These application notes provide an overview of the utility of 2,6-dibromo-3-nitropyridine and its analogs in medicinal chemistry, complete with detailed experimental protocols and data presentation for the synthesis of exemplary bioactive compounds.
Key Applications in Medicinal Chemistry
The reactivity profile of 2,6-dibromo-3-nitropyridine makes it a precursor for a variety of heterocyclic scaffolds of medicinal interest. While direct examples of its use in late-stage clinical candidates are not extensively documented in publicly available literature, the application of structurally similar nitropyridine derivatives provides a clear indication of its potential. Notably, substituted nitropyridines are key intermediates in the synthesis of various kinase inhibitors, including those targeting PIM kinases, Janus kinases (JAKs), and Rho-kinases.[2][3] These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is frequently implicated in cancer and inflammatory diseases.
A particularly relevant application is the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its structural analogy to the purine core of ATP.[4][5] This mimicry allows pyrido[2,3-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.
Representative Application: Synthesis of a Pyrido[2,3-d]pyrimidine-based PIM Kinase Inhibitor
This section details a representative synthetic pathway for a pyrido[2,3-d]pyrimidine-based PIM kinase inhibitor, adapted from methodologies using analogous substituted nitropyridines. PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[6][7] Inhibition of PIM kinases can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]
The following workflow illustrates the multi-step synthesis of a potential PIM kinase inhibitor starting from 2,6-dibromo-3-nitropyridine.
Quantitative Data of Representative PIM Kinase Inhibitors
The following table summarizes the inhibitory activities of several pyrido[2,3-d]pyrimidine-based PIM kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. The data is collated from literature on analogous compounds.
| Compound ID | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Cell Line | Cell Growth GI50 (µM) | Citation |
| SGI-1776 | 7 | 363 | 69 | MOLM-16 | < 0.1 | [6][7] |
| AZD1208 | <5 | <5 | <5 | MOLM-16 | < 0.1 | [3][8] |
| LGH447 | 0.006 | 0.018 | 0.009 | KG-1 | - | [9][10] |
Experimental Protocols
The following are detailed, representative protocols for the key transformations involved in the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor from 2,6-dibromo-3-nitropyridine.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dibromo-3-nitropyridine
This protocol describes the selective substitution of one of the bromine atoms of 2,6-dibromo-3-nitropyridine with an amine nucleophile. The bromine at the 6-position is generally more susceptible to nucleophilic attack due to the electronic activation by the adjacent nitro group.
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K2CO3) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromo-3-nitropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.2 M).
-
Add the amine nucleophile (1.1 eq) to the stirred solution.
-
Add the base (e.g., K2CO3, 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-6-(substituted-amino)-3-nitropyridine.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, a crucial step for the subsequent cyclization to form the pyrimidine ring.
Materials:
-
2-Bromo-6-(substituted-amino)-3-nitropyridine (1.0 eq)
-
Iron powder (Fe) (5.0 eq) and Ammonium chloride (NH4Cl) (5.0 eq) OR 10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) and Water OR Methanol (MeOH) for catalytic hydrogenation
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Hydrogenation apparatus (if using Pd/C)
Procedure (using Iron and Ammonium Chloride):
-
In a round-bottom flask, suspend 2-bromo-6-(substituted-amino)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the crude 2-bromo-6-(substituted-amino)-pyridine-3-amine. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Pyrido[2,3-d]pyrimidine Ring Formation
This protocol describes the construction of the pyrimidine ring through cyclization of the diamine intermediate.
Materials:
-
2-Bromo-6-(substituted-amino)-pyridine-3-amine (1.0 eq)
-
Formamidine acetate or Triethyl orthoformate
-
Ethanol or 2-Methoxyethanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolve the crude 2-bromo-6-(substituted-amino)-pyridine-3-amine (1.0 eq) in ethanol or 2-methoxyethanol in a round-bottom flask.
-
Add formamidine acetate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to obtain the 7-bromo-2-substituted-pyrido[2,3-d]pyrimidine.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol outlines the final diversification step, where the remaining bromine atom is substituted with an aryl or heteroaryl group via a Suzuki-Miyaura coupling reaction.
Materials:
-
7-Bromo-2-substituted-pyrido[2,3-d]pyrimidine (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add the 7-bromo-2-substituted-pyrido[2,3-d]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final PIM kinase inhibitor.
Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once activated, STAT proteins translocate to the nucleus and induce the transcription of target genes, including PIM kinases. PIM kinases, in turn, phosphorylate a number of downstream substrates to promote cell survival and proliferation and inhibit apoptosis.
Conclusion
2,6-Dibromo-3-nitropyridine stands out as a privileged starting material in medicinal chemistry, offering multiple reaction handles for the efficient construction of complex heterocyclic systems. Its utility in the synthesis of kinase inhibitors, exemplified by the pyrido[2,3-d]pyrimidine scaffold, underscores its importance in modern drug discovery. The provided protocols offer a foundational guide for researchers to explore the rich chemistry of this building block and to develop novel therapeutic agents for a range of diseases. The continued exploration of derivatives from 2,6-dibromo-3-nitropyridine is poised to yield new and potent modulators of key biological pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Lgh-447 | C24H23F3N4O | CID 44814409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various pharmaceutical intermediates starting from 2,6-dibromo-3-nitropyridine. This versatile building block offers multiple reaction sites, enabling the synthesis of a diverse range of complex molecules for drug discovery and development. The protocols herein focus on four key transformations: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Aminopyridine Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In 2,6-dibromo-3-nitropyridine, the strong electron-withdrawing nitro group and the pyridine nitrogen atom activate the ring towards nucleophilic attack, facilitating the displacement of the bromide leaving groups. The reaction often exhibits regioselectivity, with the position ortho to the nitro group (C2) being generally more reactive towards nucleophilic attack under kinetic control due to the strong inductive effect of the nitro group.[1]
Data Presentation: SNAr Reactions of 2,6-Dihalo-3-nitropyridines with Amines
| Nucleophile (Amine) | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | Dioxane | DIPEA | RT | - | - | [1] |
| Benzylamine | N-Benzyl-6-bromo-3-nitropyridin-2-amine | Isopropanol/Water | - | 80 | 2 | High | [2] |
| Morpholine | 4-(6-Bromo-3-nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 2-4 | Good | [2] |
| Various Primary Amines | 2-Alkylamino-6-bromo-3-nitropyridine | Water | None (Microwave) | 150-205 | 2.5 | High Selectivity | [3] |
Note: Some data is for the analogous 2,6-dichloro-3-nitropyridine or other nitropyridines, illustrating the general feasibility and conditions for SNAr reactions on this type of scaffold.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-6-bromo-3-nitropyridin-2-amine
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., Dioxane, DMF, or DMSO)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,6-dibromo-3-nitropyridine (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous polar aprotic solvent.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (ranging from 80 °C to 150 °C, depending on the amine's reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-substituted product.
SNAr Reaction Workflow
Caption: General workflow for the SNAr reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method is particularly useful for coupling a wide range of amines with aryl halides, including the less reactive bromine at the 6-position of the pyridine ring after initial functionalization at the 2-position. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields.
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Amines | Pd(OAc)₂ / RuPhos | - | Solvent-free | - | - | 50-99 | [5] |
| Heterocyclic Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 24 | 68 | [6] |
| Primary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | High | [4] |
| Various Amines | (NHC)Pd(R-allyl)Cl | NaOtBu | Toluene/Dioxane | 25-100 | 0.1-24 | 70-94 | [7] |
Note: The data presented is for various bromopyridine substrates, demonstrating the general applicability of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Substituted-6-bromo-3-nitropyridine
Materials:
-
2-Substituted-6-bromo-3-nitropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-substituted-6-bromo-3-nitropyridine (1.0 equiv), the amine (1.2 equiv), the base (1.4-2.0 equiv), the palladium pre-catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide.[8] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 80 | up to 82 (mono) | [9] |
| Aryl Bromides | Heterocyclic boronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80-100 | Good | [10] |
| Alkyl Bromides | Arylboronic acid | Pd(P(t-Bu)₂Me)₂ | K₃PO₄ | THF | RT | High | [11] |
| 2-Chloropyridines | Pyridineboronic acid derivatives | Rh-based catalyst | - | - | - | >50 | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Substituted-6-bromo-3-nitropyridine
Materials:
-
2-Substituted-6-bromo-3-nitropyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine the 2-substituted-6-bromo-3-nitropyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (2-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Experimental Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling for the Synthesis of Alkynylpyridines
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is a reliable method for the formation of C(sp)-C(sp²) bonds and is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in medicinal chemistry.
Data Presentation: Sonogashira Coupling of Bromopyridines
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | up to 96 | [14] |
| Aryl Bromides | Terminal alkynes | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | Water/MeCN | 65 | Excellent | [15] |
| Aryl Bromides | Terminal alkynes | (NHC)-Cu / (NHC)-Pd | - | - | - | High | |
| Aryl Halides | Unactivated terminal alkynes | Nickel catalyst | - | - | 60-70 | Good | [16] |
Experimental Protocol: Sonogashira Coupling of 2-Substituted-6-bromo-3-nitropyridine
Materials:
-
2-Substituted-6-bromo-3-nitropyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the 2-substituted-6-bromo-3-nitropyridine (1.0 equiv), palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Add the anhydrous solvent, followed by the base and the terminal alkyne (1.2-1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the Sonogashira coupling.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. scirp.org [scirp.org]
- 15. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mono-functionalization of 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective mono-functionalization of 2,6-dibromo-3-nitropyridine, a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at positions susceptible to substitution, activated by an electron-withdrawing nitro group, allows for controlled, stepwise introduction of various functionalities. This document outlines protocols for nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions, focusing on achieving high regioselectivity for mono-substitution.
Introduction
2,6-Dibromo-3-nitropyridine is a valuable scaffold for the synthesis of complex heterocyclic compounds. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group at the 3-position, facilitates nucleophilic attack. The differential reactivity of the two bromine atoms, primarily influenced by the electronic effects of the adjacent nitro group, allows for selective functionalization at the C-2 position. The remaining bromine at the C-6 position can then be targeted in a subsequent reaction, enabling the synthesis of unsymmetrically di-substituted pyridines.
Regioselectivity of Mono-functionalization
The nitro group at the 3-position exerts a strong inductive electron-withdrawing effect, making the adjacent C-2 and C-4 positions more electrophilic. Consequently, in nucleophilic aromatic substitution reactions, the incoming nucleophile will preferentially attack the C-2 position, which is ortho to the nitro group. This inherent reactivity provides a reliable strategy for achieving selective mono-functionalization.
Experimental Protocols
Protocol 1: Mono-amination via Nucleophilic Aromatic Substitution
This protocol describes the selective replacement of the bromine atom at the C-2 position with an amino group.
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,6-dibromo-3-nitropyridine (1.0 eq) and a suitable polar aprotic solvent such as DMF.
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-amino-6-bromo-3-nitropyridine derivative.
Data Presentation:
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4-6 | ~85 |
| Benzylamine | DIPEA | DMF | 90 | 8-12 | ~80 |
| Piperidine | K₂CO₃ | NMP | 85 | 6 | ~88 |
Note: Yields are approximate and can vary depending on the specific amine and reaction conditions.
Protocol 2: Mono-arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the selective palladium-catalyzed cross-coupling of an arylboronic acid at the C-2 position.
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 2,6-dibromo-3-nitropyridine (1.0 eq), the arylboronic acid (1.1 - 1.2 eq), and the base (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.02 - 0.05 eq) to the flask.
-
Add a degassed mixture of the organic solvent and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-6-bromo-3-nitropyridine derivative.
Data Presentation:
| Arylboronic Acid | Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~75 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | ~82 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (10:1) | 85 | 16 | ~70 |
Note: Yields are approximate and can vary depending on the specific boronic acid and reaction conditions.
Mandatory Visualization
Caption: General workflow for the mono-functionalization of 2,6-Dibromo-3-nitropyridine.
Application Note and Protocol: Large-Scale Synthesis of 2,6-Dibromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the large-scale synthesis of 2,6-Dibromo-3-nitropyridine, an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The pyridine nucleus is a key structural motif in many biologically active molecules, and the introduction of nitro and bromo substituents provides versatile handles for further chemical modifications.
The presented protocol is based on the electrophilic nitration of 2,6-dibromopyridine. While direct large-scale synthesis data for 2,6-Dibromo-3-nitropyridine is not extensively reported in publicly available literature, this protocol adapts established procedures for the nitration of structurally similar dihalopyridines, such as 2,6-dichloropyridine.[1][2][3] The reaction proceeds by treating 2,6-dibromopyridine with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position of the pyridine ring.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield and purity are target values based on analogous reactions and may require optimization for specific large-scale setups.
| Parameter | Value | Notes |
| Starting Material | 2,6-Dibromopyridine | Commercially available. |
| Reagents | Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%) | Standard laboratory-grade reagents. |
| Solvent | Concentrated Sulfuric Acid | Acts as both solvent and catalyst. |
| Reaction Temperature | 80-100 °C | Careful temperature control is crucial for safety and yield. |
| Reaction Time | 8-12 hours | Monitored by TLC or HPLC. |
| Product Molar Mass | 281.89 g/mol | |
| CAS Number | 55304-80-8 | |
| Typical Yield | 75-85% | Based on analogous nitration of 2,6-dichloropyridine. |
| Purity | >98% | Achievable by recrystallization. |
Experimental Protocol
This protocol details the steps for the synthesis of 2,6-Dibromo-3-nitropyridine from 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Sodium Bicarbonate (Saturated Solution)
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Quenching vessel
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor with the overhead stirrer, temperature probe, and addition funnel. Ensure the system is clean, dry, and properly vented to a scrubber.
-
Acid Mixture Preparation: In the reactor, carefully add a calculated volume of concentrated sulfuric acid. Cool the acid to 0-5 °C using the circulator.
-
Substrate Addition: Slowly add 2,6-dibromopyridine to the cold sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.
-
Nitrating Agent Addition: Once the 2,6-dibromopyridine is fully dissolved, slowly add fuming nitric acid via the addition funnel. The rate of addition should be controlled to maintain the internal temperature between 10-20 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-100 °C. Maintain this temperature and continue stirring for 8-12 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large vessel, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Precipitation and Filtration: The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper). Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Purification: For higher purity, the crude 2,6-Dibromo-3-nitropyridine can be recrystallized from a suitable solvent such as ethanol.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2,6-Dibromo-3-nitropyridine.
Caption: Experimental workflow for the synthesis of 2,6-Dibromo-3-nitropyridine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,6-Dibromo-3-nitropyridine, particularly in addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,6-Dibromo-3-nitropyridine?
A1: There are two primary synthetic routes for the preparation of 2,6-Dibromo-3-nitropyridine:
-
Nitration of 2,6-Dibromopyridine: This is a direct approach involving the electrophilic nitration of the 2,6-dibromopyridine starting material.
-
Halogen Exchange of 2,6-Dichloro-3-nitropyridine: This method involves the synthesis of 2,6-dichloro-3-nitropyridine followed by a halogen exchange reaction to replace the chlorine atoms with bromine.
Q2: Why is the nitration of pyridine derivatives often challenging, leading to low yields?
A2: The nitration of pyridine and its derivatives can be difficult due to the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, deactivating the ring towards electrophilic aromatic substitution.[1] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring.[1] This necessitates harsh reaction conditions, which can lead to side reactions and degradation of the product, ultimately resulting in lower yields.
Q3: What are the common side products or impurities encountered in the synthesis of 2,6-Dibromo-3-nitropyridine?
A3: Common impurities can include:
-
Positional isomers: Nitration at other positions on the pyridine ring, although the 3-position is generally favored in di-halo substituted pyridines.
-
Over-nitrated or under-nitrated products: Depending on the reaction control.
-
Unreacted starting materials: Incomplete conversion of 2,6-dibromopyridine or 2,6-dichloro-3-nitropyridine.
-
Hydrolysis byproducts: If the reaction is not carried out under anhydrous conditions, the nitrated product can be susceptible to hydrolysis.[2][3]
-
Mixed halo-nitropyridines: In the halogen exchange route, incomplete replacement of chlorine with bromine can result in chloro-bromo-nitropyridine intermediates.
Q4: What purification techniques are recommended for 2,6-Dibromo-3-nitropyridine?
A4: The primary methods for purification include:
-
Recrystallization: Using a suitable solvent to obtain a crystalline product of high purity.
-
Column Chromatography: Particularly useful for separating the desired product from closely related isomers and other impurities. A common stationary phase is silica gel, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).[4]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final drug substance intermediates. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[5]
Troubleshooting Guides
Low Yield in the Nitration of 2,6-Dibromopyridine
This guide addresses common issues leading to low yields when synthesizing 2,6-Dibromo-3-nitropyridine via the nitration of 2,6-dibromopyridine.
| Observed Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Insufficiently strong nitrating agent. 2. Reaction temperature too low. 3. Reaction time too short. | 1. Use a stronger nitrating mixture, such as a mixture of fuming nitric acid and concentrated sulfuric acid or oleum.[2][3] 2. Gradually and carefully increase the reaction temperature. Monitor the reaction progress closely by TLC or HPLC. 3. Extend the reaction time, ensuring the reaction has gone to completion by monitoring. |
| Formation of dark, tarry byproducts | 1. Reaction temperature is too high, causing degradation. 2. Nitrating agent is too concentrated or added too quickly. | 1. Maintain strict temperature control, especially during the addition of the nitrating agent. Use an ice bath to keep the temperature low. 2. Add the nitrating agent dropwise and slowly to control the exothermic reaction. |
| Product loss during workup | 1. The product is partially soluble in the aqueous phase. 2. Incomplete precipitation of the product. | 1. After quenching the reaction with ice, carefully neutralize the solution to a pH where the product is least soluble. 2. Ensure complete precipitation by cooling the solution for an extended period before filtration. |
| Presence of significant impurities | 1. Formation of positional isomers. 2. Hydrolysis of the product. | 1. Optimize the reaction temperature and the ratio of nitrating agents to improve regioselectivity. 2. Ensure the reaction is carried out under anhydrous conditions. Using oleum can help to scavenge any water present.[2][3] |
Low Yield in the Halogen Exchange of 2,6-Dichloro-3-nitropyridine
This guide focuses on troubleshooting low yields when preparing 2,6-Dibromo-3-nitropyridine from 2,6-dichloro-3-nitropyridine.
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete conversion of the starting material | 1. Insufficient amount of brominating agent. 2. Low reaction temperature. 3. Short reaction time. | 1. Use a molar excess of the brominating agent (e.g., NaBr or HBr). 2. Increase the reaction temperature to facilitate the halogen exchange. Refluxing conditions are often necessary. 3. Monitor the reaction by HPLC or GC and continue heating until the starting material is consumed. |
| Presence of mixed chloro-bromo-nitropyridine species | Incomplete halogen exchange. | 1. Increase the reaction time and/or temperature. 2. Use a higher excess of the brominating agent. |
| Product degradation | The reaction temperature is too high or the reaction time is too long. | Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations to find the optimal balance between conversion and degradation. |
| Difficult purification | The polarity of the starting material, intermediate, and product are very similar. | Utilize high-resolution column chromatography or preparative HPLC for efficient separation. |
Experimental Protocols
Protocol 1: Nitration of 2,6-Dibromopyridine
This protocol is adapted from general procedures for the nitration of dihalopyridines.
Materials:
-
2,6-Dibromopyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%) or Oleum (20% SO₃)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (or oleum) to 0°C in an ice-salt bath.
-
Slowly add 2,6-dibromopyridine to the cooled acid with continuous stirring, ensuring the temperature remains below 10°C.
-
Cool the mixture further to 0°C and add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Halogen Exchange of 2,6-Dichloro-3-nitropyridine
This protocol is based on general Finkelstein reaction conditions for aromatic halides.[6]
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Sodium bromide (NaBr) or Hydrobromic acid (HBr, 48%)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or Acetonitrile)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloro-3-nitropyridine in the chosen solvent.
-
Add a 3-5 molar excess of sodium bromide or an equivalent amount of hydrobromic acid.
-
Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (NaCl) forms, filter it off.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Nitrating Agent on the Yield of 3-Nitropyridine Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Dichloropyridine | HNO₃ / H₂SO₄ | 100 | ~50 | Generic |
| 2,6-Dichloropyridine | Fuming HNO₃ / Oleum | 80-100 | >80 | [2][3] |
| Pyridine-2,6-diamine | HNO₃ / H₂SO₄ | 20-30 | ~50 | [2] |
| Pyridine-2,6-diamine | HNO₃ / Oleum | 18-20 | >90 | [3] |
Table 2: Conditions for Halogen Exchange of Dichloropyridines
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | NaBr / HBr (aq) | - | 80-150 | 24 | 66-72 | [7] |
| 2,6-Dichloropyridine | HBr (gas) | Acetic Acid | 110 | 9 | 92 | Patent Data |
Visualizations
Caption: Synthetic routes to 2,6-Dibromo-3-nitropyridine.
Caption: A logical approach to troubleshooting low yields.
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
Troubleshooting Suzuki coupling with sterically hindered 2,6-Dibromo-3-nitropyridine
Technical Support Center: Suzuki Coupling with 2,6-Dibromo-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with the sterically hindered and electron-deficient substrate, 2,6-Dibromo-3-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with 2,6-Dibromo-3-nitropyridine is showing low to no conversion of the starting material. What are the likely causes and how can I address this?
A1: Low or no conversion when using 2,6-Dibromo-3-nitropyridine is a common challenge stemming from a combination of steric hindrance and the electronic nature of the substrate. The two bromine atoms ortho to the pyridine nitrogen create significant steric bulk, which can impede the oxidative addition step of the catalytic cycle. Additionally, the pyridine nitrogen itself can coordinate to the palladium catalyst, leading to catalyst inhibition.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. A more active catalyst system is crucial.
-
Recommendation: Switch to a catalyst system known for coupling hindered substrates. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are excellent choices. N-Heterocyclic Carbene (NHC) ligands are also highly effective.[1][2] These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[3]
-
-
Base Selection: The choice of base is critical for the transmetalation step. A base that is too weak may not efficiently form the reactive boronate species.
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Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: Use anhydrous, degassed aprotic polar solvents. 1,4-Dioxane or toluene are common and effective choices.[4] Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation and side reactions.
-
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[5]
-
Q2: I am observing a significant amount of dehalogenation (protodebromination) byproduct, where one or both bromine atoms are replaced by hydrogen. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides like 2,6-Dibromo-3-nitropyridine. It is often caused by the presence of a palladium-hydride species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.
Troubleshooting Steps:
-
Choice of Base and Solvent: Certain bases and solvents are more prone to generating hydride species.
-
Recommendation: Avoid using alkoxide bases if possible. K₃PO₄ or Cs₂CO₃ are generally good choices. Ensure you are using a dry, aprotic solvent.
-
-
Boronic Acid/Ester Quality and Stoichiometry: A slow transmetalation step can allow more time for competing dehalogenation.
-
Recommendation: Use a high-quality boronic acid or a more stable boronate ester (e.g., a pinacol ester). Using a slight excess (1.2-1.5 equivalents) of the boron reagent can help to favor the desired cross-coupling pathway.
-
-
Ligand Selection: The ligand can influence the relative rates of reductive elimination of the desired product versus the dehalogenated byproduct.
-
Recommendation: Bulky biarylphosphine ligands can often suppress dehalogenation by accelerating the desired reductive elimination step.
-
Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling catalyzed by palladium.
Troubleshooting Steps:
-
Rigorous Degassing: The most critical step is to remove all dissolved oxygen from the reaction mixture.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Recommendation: Use Schlenk techniques or a glovebox to prepare the reaction.
-
-
Catalyst Precursor: Starting with a Pd(II) precursor can sometimes lead to more homocoupling.
-
Recommendation: Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand can be beneficial.
-
Q4: I am aiming for mono-substitution of 2,6-Dibromo-3-nitropyridine, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-arylation?
A4: Achieving selective mono-substitution can be challenging because the reactivity of the two C-Br bonds can be similar. Once the first coupling occurs, the electronic properties of the pyridine ring are altered, which can influence the rate of the second substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Limiting the amount of the boronic acid is the most straightforward approach.
-
Recommendation: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid relative to the 2,6-Dibromo-3-nitropyridine.
-
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-substitution.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs. Lowering the reaction temperature may also improve selectivity.
-
-
Catalyst and Ligand: The steric bulk of the catalyst system can influence selectivity.
-
Recommendation: A very bulky ligand may preferentially react at the less hindered bromine position (if applicable) and the resulting mono-substituted palladium complex may be too hindered to readily undergo a second oxidative addition.
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Data Presentation: Catalyst and Base Performance
While specific data for 2,6-Dibromo-3-nitropyridine is limited, the following tables summarize typical performance trends for Suzuki couplings of analogous sterically hindered and electron-deficient dihalopyridines. This data should serve as a guide for reaction optimization.
Table 1: Comparison of Palladium Catalyst Systems for Coupling of Hindered Dihalopyridines
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100-110 | 70-95 | A robust system for many hindered substrates.[2] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 75-98 | Highly active catalyst system, often gives good results. |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 40-80 | May be less effective for highly hindered substrates. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | < 30 | Generally not recommended for this type of substrate. |
Table 2: Effect of Base and Solvent on Suzuki Coupling of a Dihalopyridine
| Base (2 equiv.) | Solvent System (4:1) | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 80-95 | Often the best choice for hindered substrates.[4] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | 75-90 | Good solubility can be advantageous.[4] |
| K₂CO₃ | Toluene / H₂O | 100 | 50-75 | Weaker base, may result in lower yields.[4] |
| Na₂CO₃ | DME / H₂O | 90 | 40-60 | Generally less effective than K₃PO₄ or Cs₂CO₃. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2,6-Dibromo-3-nitropyridine:
This protocol is a starting point and should be optimized for each specific boronic acid.
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
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Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
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Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
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Solvent (e.g., anhydrous, degassed Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-Dibromo-3-nitropyridine, the arylboronic acid, the palladium catalyst, the ligand, and the base.
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Inert Atmosphere: Seal the flask and cycle between vacuum and the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Controlling Regioselectivity in Nucleophilic Substitution of 2,6-Dibromo-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of nucleophilic substitution reactions on 2,6-dibromo-3-nitropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nucleophilic substitution of 2,6-dibromo-3-nitropyridine.
Issue 1: Poor Regioselectivity - Mixture of C2 and C6 Substituted Products
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Potential Cause: The reaction conditions are not optimized to favor one constitutional isomer over the other. The nucleophilic substitution on 2,6-dibromo-3-nitropyridine can occur at either the C2 or C6 position, and the outcome is highly dependent on the reaction conditions. The C2 position is generally the kinetically favored site, while the C6 position is the thermodynamically favored site.[1]
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Solution:
-
For C2 selectivity (Kinetic Control): Employ conditions that favor the faster-forming product. This typically involves using lower reaction temperatures and shorter reaction times.[2] The C2 position is more electron-deficient due to the strong inductive electron-withdrawing effect of the adjacent nitro group, making it more susceptible to initial nucleophilic attack.[1]
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For C6 selectivity (Thermodynamic Control): Use conditions that allow the reaction to reach equilibrium, favoring the more stable product.[3] This usually involves higher reaction temperatures and longer reaction times, allowing the initially formed C2 product to potentially revert to the starting material and then form the more stable C6 product.[4] The C6-substituted product is often thermodynamically more stable due to reduced steric hindrance between the nucleophile and the nitro group.[1]
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Issue 2: Formation of Di-substituted Product
-
Potential Cause: An excess of the nucleophile or prolonged reaction times can lead to a second substitution, replacing both bromine atoms. This is a common issue in the amination of di-substituted pyridines.[5]
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents, to favor mono-substitution.
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Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to stop the reaction once the desired mono-substituted product is formed and before significant di-substitution occurs.
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Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second substitution.
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Issue 3: Low or No Reaction Conversion
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Potential Cause: The nucleophile may not be strong enough, or the reaction conditions are not sufficiently forcing. The pyridine ring is electron-deficient, but strong activation is still required for nucleophilic aromatic substitution (SNA).[6]
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Solution:
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Increase Nucleophilicity: If using a neutral nucleophile like an amine or alcohol, add a base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate it and increase its nucleophilicity.[7]
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Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Microwave irradiation can also be an effective method for accelerating these reactions.[5]
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Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to dissolve the reactants and facilitate the SNAr reaction.[7]
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Frequently Asked Questions (FAQs)
Q1: Why is there a competition between C2 and C6 substitution in 2,6-dibromo-3-nitropyridine?
A1: The pyridine nitrogen and the 3-nitro group both strongly activate the C2 and C6 positions for nucleophilic attack. The nitrogen atom withdraws electron density from the ring, and the nitro group provides further activation through both inductive and resonance effects to the ortho (C2) and para (C6) positions.[1] This dual activation leads to a competition between the two sites.
Q2: How do I choose the right conditions to favor C2 substitution?
A2: To favor substitution at the C2 position, you should aim for kinetic control.[2] This means using conditions that allow the fastest-forming product to be the major product. Typically, this involves:
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Low Temperatures: Running the reaction at 0 °C or even lower can help to trap the kinetic product.[4]
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Short Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.
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Strong, Unhindered Nucleophiles: These will react faster at the more electrophilic C2 position.
Q3: What conditions are best for achieving selective C6 substitution?
A3: For selective C6 substitution, you need to allow the reaction to reach thermodynamic equilibrium, where the most stable product predominates.[3] This is achieved by:
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Higher Temperatures: Heating the reaction (e.g., to 80-100 °C or higher) provides the energy needed to overcome the activation barrier for the reverse reaction from the C2-adduct, allowing the system to equilibrate to the more stable C6-product.[4]
-
Longer Reaction Times: Ensure the reaction is allowed to run for a sufficient duration for the equilibrium to be established.
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Weaker Bases/Nucleophiles: In some cases, a less reactive nucleophile can lead to higher selectivity for the thermodynamic product.
Q4: Can the choice of nucleophile influence the regioselectivity?
A4: Yes, the nature of the nucleophile can play a role. Sterically bulky nucleophiles may show a higher preference for the less hindered C6 position, even under conditions that might otherwise favor C2. However, the primary controlling factors are generally temperature and reaction time (kinetic vs. thermodynamic control).[1]
Data Presentation
The following table summarizes the expected outcomes for the nucleophilic substitution of 2,6-dibromo-3-nitropyridine under different conditions. The data is illustrative and based on the principles of kinetic and thermodynamic control discussed for analogous compounds.[1]
| Nucleophile | Conditions | Major Product | C2:C6 Ratio (Illustrative) |
| Morpholine | Et₃N, THF, 0 °C, 2h | 2-morpholino-6-bromo-3-nitropyridine | >90:10 |
| Morpholine | K₂CO₃, DMF, 100 °C, 24h | 6-morpholino-2-bromo-3-nitropyridine | <15:85 |
| Sodium Methoxide | MeOH, 0 °C, 1h | 2-methoxy-6-bromo-3-nitropyridine | >95:5 |
| Sodium Methoxide | MeOH, reflux, 12h | 6-methoxy-2-bromo-3-nitropyridine | <10:90 |
| Sodium Thiophenoxide | DMF, -20 °C, 3h | 2-(phenylthio)-6-bromo-3-nitropyridine | >90:10 |
| Sodium Thiophenoxide | DMF, 80 °C, 18h | 6-(phenylthio)-2-bromo-3-nitropyridine | <20:80 |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 2-(Substituted)-6-bromo-3-nitropyridine (C2-Selective)
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dibromo-3-nitropyridine (1.0 eq).
-
Solvent and Base: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, acetonitrile). Cool the solution to 0 °C in an ice bath. Add a base (e.g., triethylamine, 1.5 eq) if the nucleophile is an amine.
-
Nucleophile Addition: Slowly add the nucleophile (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Maintain the temperature at 0 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically within 1-4 hours), quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thermodynamically Controlled Synthesis of 6-(Substituted)-2-bromo-3-nitropyridine (C6-Selective)
-
Reaction Setup: In a sealable reaction vessel, combine 2,6-dibromo-3-nitropyridine (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Nucleophile: Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO) followed by the nucleophile (1.2 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Reaction Monitoring: Stir the reaction at this temperature for an extended period (e.g., 12-24 hours), monitoring for the disappearance of the starting material and the C2-substituted intermediate, and the formation of the C6-substituted product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.
Visualizations
Caption: Decision workflow for controlling regioselectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Dibromo-3-nitropyridine
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-Dibromo-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2,6-Dibromo-3-nitropyridine?
A1: Common impurities often arise from the synthesis process, which typically involves the nitration of 2,6-dibromopyridine. Potential impurities include:
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Positional Isomers: Such as 2,6-Dibromo-4-nitropyridine or other nitrated isomers that may form in smaller quantities.
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Unreacted Starting Material: Residual 2,6-dibromopyridine that was not fully nitrated.
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Byproducts of Side Reactions: Over-nitration or degradation products, although typically less common under controlled conditions. The primary purification challenge is often the separation of the desired 3-nitro isomer from other closely related positional isomers.[1]
Q2: What are the recommended purification techniques for this compound?
A2: The two most effective and commonly used techniques for purifying 2,6-Dibromo-3-nitropyridine are recrystallization and silica gel column chromatography. The choice depends on the nature of the impurities and the required final purity. Recrystallization is excellent for removing small amounts of impurities if a suitable solvent is found, while column chromatography is more powerful for separating compounds with similar polarities, such as positional isomers.[1]
Q3: How should 2,6-Dibromo-3-nitropyridine be stored for long-term stability?
A3: For long-term stability, 2,6-Dibromo-3-nitropyridine should be stored in a cool, dry, and well-ventilated area, protected from light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1]
Q4: What is the expected appearance and solubility of 2,6-Dibromo-3-nitropyridine?
A4: Pure 2,6-Dibromo-3-nitropyridine is expected to be a solid, likely crystalline, and yellow in color, similar to other nitropyridine derivatives.[2] It is generally insoluble in water but should be soluble in common organic solvents like ethyl acetate, dichloromethane, and potentially alcohols like ethanol.[3] Its solubility profile is a key factor in choosing a method for purification.
Purification Workflow & Logic
The following diagram illustrates a typical workflow for the purification and analysis of crude 2,6-Dibromo-3-nitropyridine.
Caption: General workflow for the purification of 2,6-Dibromo-3-nitropyridine.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is often the first method attempted for purification. The following table addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | The chosen solvent is not polar enough. | Select a more polar solvent or a solvent mixture. For similar compounds, ethanol or ethyl methyl ketone have proven effective.[1][2] |
| "Oiling out" instead of crystallization | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high. | Slow down the cooling rate. Try adding a seed crystal. Re-heat the solution and add slightly more solvent before allowing it to cool slowly. |
| Low recovery of pure product | Too much solvent was used, causing the product to remain in the mother liquor. The product is highly soluble in the chosen solvent even at low temperatures. | Use the minimum amount of hot solvent required to dissolve the crude material. Try a different solvent system where the product has high solubility when hot and low solubility when cold. |
| Product purity is still low after recrystallization | The impurities have very similar solubility to the product in the chosen solvent. Impurities were trapped within the crystals during formation. | Ensure slow cooling to allow for proper crystal lattice formation. If purity does not improve, column chromatography is recommended. |
Column Chromatography Issues
If recrystallization is ineffective, silica gel chromatography is the next step.
Caption: Troubleshooting logic for column chromatography purification.
Experimental Protocols
Disclaimer: These protocols are based on standard procedures for similar compounds and should be adapted based on preliminary small-scale trials.
Protocol 1: Recrystallization
Objective: To purify crude 2,6-Dibromo-3-nitropyridine by removing minor impurities.
Materials:
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Crude 2,6-Dibromo-3-nitropyridine
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Selected recrystallization solvent (e.g., Ethanol, Ethyl Methyl Ketone[2], or an Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.[1]
-
If colored impurities are suspected, add a small amount of activated carbon and reheat for a few minutes.
-
If carbon was used, perform a hot filtration to remove it.[1]
-
Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
Objective: To purify crude 2,6-Dibromo-3-nitropyridine from isomeric impurities and other byproducts.
Materials:
-
Crude 2,6-Dibromo-3-nitropyridine
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a gradient of Ethyl Acetate in Hexanes or Petroleum Ether)[1]
-
Chromatography column, collection tubes, TLC plates
Procedure:
-
Prepare the Column: Securely clamp the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly without air bubbles.[1]
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the column bed. This "dry loading" method often improves resolution.[4]
-
Elute the Column: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to move the compounds down the column.[1]
-
Collect and Monitor: Collect the eluent in fractions. Monitor the separation by spotting the fractions on a TLC plate and visualizing under a UV lamp.[1]
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified 2,6-Dibromo-3-nitropyridine.[1]
Quantitative Data Summary
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 4 |
| Starting Material | 0.1 mol 2,6-dichloropyridine | 0.1 mol 2,6-dichloropyridine | 0.1 mol 2,6-dichloropyridine |
| Purification Method | Refining with ether | Refining with ether | Not specified, standard workup |
| Final Product | 2,6-dibromopyridine | 2,6-dibromopyridine | 2,6-dibromopyridine |
| Yield | 66.4% | 71.5% | 73.6% |
| Purity (HPLC) | 98.5% | 98.5% | 98.3% |
| Data adapted from a patent describing the synthesis of 2,6-dibromopyridine.[3] |
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,6-Dibromo-3-nitropyridine
Welcome to the technical support center for optimizing cross-coupling reactions with 2,6-dibromo-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of functionalizing this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with 2,6-dibromo-3-nitropyridine?
A1: The primary challenges stem from the electronic properties of the substrate. The presence of the strongly electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the two bromine atoms at the 2- and 6-positions. Key challenges include:
-
Altered Reactivity and Regioselectivity: The nitro group deactivates the pyridine ring, making oxidative addition, a key step in many cross-coupling catalytic cycles, more challenging compared to simple 2,6-dibromopyridine. Furthermore, it creates a significant electronic difference between the C2-Br and C6-Br bonds, influencing which position reacts preferentially.
-
Increased Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it more susceptible to direct nucleophilic attack by amines or other nucleophiles, leading to potential side products and reduced yield of the desired cross-coupled product.
-
Catalyst Inhibition: The nitro group or the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation and incomplete conversion.
Q2: Which bromine atom is more reactive in 2,6-dibromo-3-nitropyridine?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of a C-X bond is influenced by factors like bond dissociation energy and the electron density at the carbon atom. For 2,6-dibromo-3-nitropyridine, the C-Br bond at the 2-position is generally considered more activated towards oxidative addition due to its proximity to the electron-withdrawing nitro group. However, steric hindrance from the adjacent nitro group can also play a role, and the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Q3: How can I achieve selective mono-substitution on 2,6-dibromo-3-nitropyridine?
A3: Achieving selective mono-substitution requires careful control over the reaction conditions to favor the reaction at one position while leaving the other unreacted. Key strategies include:
-
Stoichiometry Control: Use a slight excess (typically 1.1-1.2 equivalents) of the coupling partner.
-
Lower Reaction Temperatures: Milder conditions can favor the more reactive C-Br bond.
-
Choice of Catalyst and Ligand: Bulky ligands can sometimes enhance selectivity by sterically hindering the approach to one of the bromine atoms.
-
Shorter Reaction Times: Monitor the reaction closely and stop it once the desired mono-substituted product is formed to prevent further reaction.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1] 2. Use a pre-catalyst: Consider using a palladium pre-catalyst that is more stable and provides a more active catalytic species. 3. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary for this less reactive substrate. |
| Inefficient Oxidative Addition | 1. Use electron-rich and bulky ligands: Ligands such as SPhos, XPhos, or RuPhos can facilitate the oxidative addition step.[2] 2. Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. |
| Suboptimal Base | 1. Screen different bases: The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.[3] 2. Ensure base solubility: The solubility of the base can impact the reaction rate. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Di-substituted Product | Reaction conditions are too harsh or reaction time is too long. | 1. Reduce reaction temperature and time. 2. Use a less active catalyst or a more sterically hindered ligand. 3. Carefully control the stoichiometry of the coupling partner (use closer to 1.0 equivalent). |
| Homocoupling of Coupling Partner | Presence of oxygen; slow cross-coupling kinetics. | 1. Improve degassing of solvents and reagents. 2. Optimize the catalyst system to accelerate the cross-coupling reaction. 3. For Sonogashira coupling, minimize the amount of copper co-catalyst. [4] |
| Nucleophilic Aromatic Substitution (SNAr) Product | The amine or other nucleophile directly displaces one of the bromine atoms without palladium catalysis. | 1. Use a weaker base if possible without compromising the catalytic cycle. 2. Lower the reaction temperature. 3. Consider protecting the nucleophilic group if it's highly reactive. |
| Reduction of the Nitro Group | Presence of a reducing agent in the reaction mixture. | 1. Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents. 2. If using a Pd(II) pre-catalyst, the in-situ reduction to Pd(0) might be a source of side reactions. Consider using a Pd(0) source directly. |
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of typical reaction conditions for different cross-coupling reactions with 2,6-dibromopyridine as a model substrate, which can serve as a starting point for optimizing reactions with 2,6-dibromo-3-nitropyridine.
Table 1: Suzuki-Miyaura Coupling Conditions for 2,6-Dibromopyridine [2]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated |
Table 2: Buchwald-Hartwig Amination Conditions for 2,6-Dibromopyridine [5]
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88 |
| Primary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 4-24 | Varies |
| Secondary Amine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | Varies |
Table 3: Sonogashira Coupling Conditions for Bromopyridines [6]
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) |
| Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 60 | 16 |
| Bromo-fluoro-cyanopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 16 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for 2,6-dibromo-3-nitropyridine.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromo-3-nitropyridine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination[5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dibromo-3-nitropyridine (1.0 equiv.), the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%), and the phosphine ligand (if not using a pre-catalyst) to an oven-dried Schlenk flask. Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
General Protocol for Sonogashira Coupling[1][6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromo-3-nitropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N or DIPA, 2-3 equiv.). Degas the mixture by bubbling with an inert gas for 10-15 minutes. Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to a temperature between 40-80 °C.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low or no product formation.
Caption: Troubleshooting guide for common side products.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Preventing homocoupling byproducts in Suzuki reactions of 2,6-Dibromo-3-nitropyridine
This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of homocoupling byproduct formation during Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 2,6-Dibromo-3-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is homocoupling in my Suzuki reaction, and why is it a significant problem?
A1: Homocoupling is a prevalent side reaction where two molecules of your organoboron reagent (e.g., arylboronic acid) couple to form a symmetrical biaryl byproduct. This is highly undesirable as it consumes your starting material, reduces the yield of the intended cross-coupled product, and complicates purification due to the structural similarities between the byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling with a substrate like 2,6-Dibromo-3-nitropyridine?
A2: The formation of homocoupling byproducts is primarily driven by two factors: the presence of dissolved oxygen and the concentration of palladium(II) species in the reaction mixture.[1][2]
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Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[1][2] It has been demonstrated that higher oxygen levels lead to an increase in homocoupling.[2]
-
Palladium(II) Precatalysts: Using a Pd(II) source, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), can promote homocoupling if the initial reduction to the active Pd(0) state is not rapid and complete.[1][3] The remaining Pd(II) is free to enter the homocoupling catalytic cycle.[2]
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Substrate Electronics: While the electron-deficient nature of the 3-nitropyridine ring should facilitate the initial oxidative addition step for the desired reaction, it does not prevent the parallel homocoupling pathway from occurring.[4][5]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling should be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture analysis (e.g., TLC, LC-MS, or NMR).[1] This byproduct will be derived directly from your boronic acid starting material.
Q4: How does my choice of palladium catalyst and ligand affect homocoupling?
A4: The catalyst system is critical. To minimize homocoupling, you should select a system that promotes the desired cross-coupling cycle much faster than the side reaction.
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Palladium Source: Using a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is highly recommended.[3][6] These catalysts do not require an in-situ reduction step, thereby minimizing the amount of Pd(II) that could initiate homocoupling.[3]
-
Ligands: Bulky, electron-rich phosphine ligands are crucial.[3] Ligands developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3] Their steric bulk can physically hinder the formation of intermediates leading to homocoupling, while their electron-donating properties accelerate the desired reductive elimination step, shortening the lifetime of reactive intermediates.[3][6]
Q5: What is the role of the base, and how does it influence byproduct formation?
A5: The base is essential for activating the boronic acid to facilitate the transmetalation step.[7][8] However, the choice of base can influence side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[3][9] The optimal base is often substrate-dependent and may require screening.
Troubleshooting Workflow
If you are observing significant homocoupling, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and ligand is paramount for difficult substrates. The following table summarizes common catalytic systems and their applicability.
| Catalyst System | Ligand Type | Advantages for Challenging Substrates | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | A direct Pd(0) source, readily available, and well-understood.[4] | Can exhibit lower activity for electron-deficient or sterically hindered substrates, often requiring higher temperatures.[4] |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor substrates, promoting fast coupling.[4] | Ligand is air-sensitive and has a higher cost.[4] |
| Pd(OAc)₂ / SPhos | Buchwald-type | Exhibits high activity for a broad range of substrates, including electron-deficient ones.[4][10] | Pd(II) source can cause homocoupling if not efficiently reduced; ligand is air-sensitive.[4] |
| PdCl₂(dppf) | Diphosphine | The complex is relatively air-stable and effective for a general range of substrates. | May not be as active as modern Buchwald-type systems for particularly challenging transformations.[4] |
Visualizing the Competing Reactions
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the homocoupling side reaction pathway. Minimizing the concentration of Pd(II) and oxygen is key to favoring the desired cycle.
Caption: Competing Suzuki-Miyaura and homocoupling pathways.
Experimental Protocol: General Procedure to Minimize Homocoupling
This protocol is adapted from procedures for Suzuki couplings of dihalopyridines and incorporates best practices to suppress byproduct formation.[11][12]
Materials:
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2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv for mono-arylation)
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Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1.5 mol%)
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Ligand (if using Pd₂(dba)₃): SPhos or XPhos (3-5 mol%)
-
Base: Finely powdered K₃PO₄ (3.0 equiv)
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Anhydrous, degassed solvent: e.g., 1,4-Dioxane/H₂O (9:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-Dibromo-3-nitropyridine, the arylboronic acid, and the base.[12]
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure a completely inert atmosphere.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if required, the ligand.
-
Solvent Addition: Add the previously degassed solvent mixture via syringe. To degas the solvent, sparge with Argon or Nitrogen for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2,6-Dibromo-3-nitropyridine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 2,6-Dibromo-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,6-Dibromo-3-nitropyridine suitable for scale-up?
A1: The two main industrial synthesis routes are the direct nitration of 2,6-dibromopyridine and the halogen exchange (bromination) of 2,6-dichloro-3-nitropyridine. The choice between these routes often depends on the cost and availability of starting materials, as well as the specific challenges associated with each process at scale.
Q2: What are the major challenges when scaling up the nitration of 2,6-dibromopyridine?
A2: The primary challenges include managing the highly exothermic nature of the nitration reaction, controlling regioselectivity to minimize the formation of unwanted isomers, and ensuring efficient mixing in large reactors to prevent localized "hot spots" and side reactions.[1] Inadequate temperature control can lead to the formation of dinitrated byproducts and other impurities.[2]
Q3: What are the key difficulties in the halogen exchange route from 2,6-dichloro-3-nitropyridine?
A3: Key challenges in the halogen exchange route include driving the reaction to completion to avoid residual chlorinated impurities in the final product. The choice of brominating agent and reaction conditions is critical to achieve a high conversion rate. Purification to separate 2,6-Dibromo-3-nitropyridine from any unreacted 2,6-dichloro-3-nitropyridine and mixed halo-species can also be a significant hurdle at scale.
Q4: How can I improve the purity of my 2,6-Dibromo-3-nitropyridine at an industrial scale?
A4: At an industrial scale, purification strategies need to be robust and cost-effective. Recrystallization is a common method; however, finding a suitable solvent system that provides good recovery and high purity can be challenging. Column chromatography is generally not feasible for large quantities. Therefore, developing an optimized crystallization process with careful control of cooling rates and solvent ratios is crucial.
Q5: What are the common impurities observed in the synthesis of 2,6-Dibromo-3-nitropyridine?
A5: Common impurities can include unreacted starting materials (2,6-dibromopyridine or 2,6-dichloro-3-nitropyridine), positional isomers (e.g., 2,6-dibromo-4-nitropyridine), dinitrated byproducts, and dehalogenated species. The specific impurity profile will depend on the synthetic route and reaction conditions used.
Troubleshooting Guides
Route 1: Nitration of 2,6-Dibromopyridine
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction due to insufficient nitrating agent or short reaction time.- Suboptimal reaction temperature.- Poor mixing in the reactor leading to non-uniform reaction.[1] | - Ensure the correct stoichiometry of the nitrating agent.- Gradually increase the reaction time and/or temperature while monitoring the reaction progress by HPLC.- Improve agitation to ensure efficient mixing and heat transfer. |
| TSG-002 | Formation of Impurities/Byproducts | - High reaction temperature leading to dinitration or isomer formation.[2]- Presence of moisture in the reaction mixture.- Incorrect ratio of nitric acid to sulfuric acid. | - Maintain strict temperature control, especially during the addition of the nitrating agent.- Ensure all reagents and solvents are anhydrous.- Optimize the composition of the nitrating mixture to enhance regioselectivity. |
| TSG-003 | Difficult Product Isolation/Purification | - Product oiling out during workup.- Presence of closely related impurities that co-crystallize.- Emulsion formation during aqueous workup. | - Adjust the pH and temperature during workup to promote solid precipitation.- Experiment with different recrystallization solvents or solvent mixtures.- To break emulsions, consider adding brine or a small amount of a different organic solvent. |
| TSG-004 | Runaway Reaction | - Poor heat dissipation in a large reactor.- Addition of nitrating agent is too fast. | - Ensure the reactor has adequate cooling capacity.- Add the nitrating agent dropwise or in portions, carefully monitoring the internal temperature.- Consider using a semi-batch process for better thermal control. |
Route 2: Halogen Exchange of 2,6-Dichloro-3-nitropyridine
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSH-001 | Incomplete Halogen Exchange | - Insufficient amount of brominating agent.- Low reaction temperature or short reaction time.- Deactivation of the catalyst (if used). | - Use a molar excess of the brominating agent.- Increase the reaction temperature and/or extend the reaction time.- If a catalyst is used, ensure it is active and not poisoned by impurities. |
| TSH-002 | Presence of Chlorinated Impurities | - Incomplete reaction (see TSH-001).- Inefficient purification. | - Drive the reaction to completion using optimized conditions.- Develop a robust purification method, such as a multi-step crystallization, to effectively remove chlorinated species. |
| TSH-003 | Product Degradation | - High reaction temperatures leading to decomposition.- Presence of nucleophilic impurities that can react with the product. | - Optimize the reaction temperature to be high enough for efficient conversion but low enough to prevent degradation.- Ensure the purity of all starting materials and reagents. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Related Syntheses
| Parameter | Nitration of 2,6-Dichloropyridine [3] | Bromination of 2,6-Dichloropyridine [4] |
| Starting Material | 2,6-Dichloropyridine | 2,6-Dichloropyridine |
| Reagents | Nitric acid, Sulfuric acid, Sulfamic acid (catalyst) | Sodium Bromide, Hydrobromic acid |
| Temperature | 20-150 °C | 80-150 °C |
| Reaction Time | 10-40 hours | 24 hours |
| Yield | >80% | 66-80% |
| Purity (HPLC) | >95% | ~98.5% |
Experimental Protocols
Protocol 1: Nitration of 2,6-Dibromopyridine (Lab Scale)
Materials:
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2,6-Dibromopyridine
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90%)
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Crushed Ice
-
Deionized Water
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Sodium Bicarbonate solution (saturated)
Procedure:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid.
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Substrate Addition: Cool the sulfuric acid to 0-5 °C using an ice-salt bath. Slowly and portion-wise, add 23.7 g (0.1 mol) of 2,6-dibromopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.
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Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding 9.5 mL of fuming nitric acid to 20 mL of cold concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
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Quenching: Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
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Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral. Further wash with a cold, dilute sodium bicarbonate solution, followed by cold deionized water.
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Drying: Dry the product under vacuum at 40-50 °C to yield 2,6-Dibromo-3-nitropyridine.
Mandatory Visualizations
Caption: Workflow for the synthesis of 2,6-Dibromo-3-nitropyridine.
Caption: Troubleshooting logic for low yield in scale-up synthesis.
References
Managing exothermic reactions during the nitration of 2,6-dibromopyridine
Technical Support Center: Nitration of 2,6-Dibromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,6-dibromopyridine. The focus is on managing the exothermic nature of the reaction and addressing common challenges to ensure safety, improve yield, and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of 2,6-dibromopyridine?
A1: The nitration of aromatic compounds, including 2,6-dibromopyridine, is a highly exothermic process.[1] The pyridine ring is electron-deficient and requires harsh reaction conditions for nitration, which can increase the risk of a runaway reaction.[2][3] Poor temperature control can lead to:
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Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, potentially causing vigorous gas evolution and vessel failure.[1]
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Formation of Byproducts: Higher temperatures can promote the formation of undesired isomers or dinitrated products.[4]
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Degradation: The starting material or the desired product can decompose under excessively harsh conditions, leading to the formation of tar-like substances and a lower yield.[4]
Q2: What are the signs of a runaway reaction, and what immediate actions should be taken?
A2: Signs of a runaway reaction include a rapid rise in internal temperature, a sudden change in color (e.g., turning dark brown or black), and vigorous evolution of gases (often brown NOx fumes).[1]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop adding the nitrating agent.
-
Enhance Cooling: If it is safe to do so, immerse the reaction vessel in a larger emergency cooling bath (e.g., ice-salt or dry ice-acetone).[1]
-
Alert Personnel: Inform colleagues and laboratory safety personnel immediately.
-
Evacuate: If the reaction appears uncontrollable, evacuate the area and follow your institution's emergency procedures.[1]
Q3: I am observing low yields of the desired 2,6-dibromo-3-nitropyridine. What are the potential causes?
A3: Low yields can stem from several factors:
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Incomplete Reaction: The reaction time may be too short or the temperature too low for the deactivated pyridine ring.
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Suboptimal Reagents: The use of 70% nitric acid instead of fuming nitric acid can give poor results due to the presence of water, which impedes the formation of the necessary nitronium ion (NO₂⁺).[5]
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Side Reactions: The formation of isomers or degradation of the product can reduce the final yield.[4]
-
Losses During Workup: The product may be lost during the quenching or purification steps. For instance, pouring the reaction mixture into an insufficient amount of ice can lead to localized heating and degradation.
Q4: How can I minimize the formation of dinitrated or other isomeric byproducts?
A4: To favor mono-nitration at the 3-position and improve regioselectivity, consider the following strategies:
-
Stoichiometry Control: Use a minimal excess of the nitrating agent. A large excess increases the probability of multiple nitrations.[2]
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Controlled Addition: Add the nitrating agent slowly and dropwise to the substrate solution. This maintains a low concentration of the nitrating species, favoring the mono-nitrated product.[2][4]
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Temperature Management: Maintain a consistently low and controlled temperature throughout the reaction.[4]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and stop it once the formation of the desired product is maximized.[2]
Q5: What is the recommended procedure for safely quenching the nitration reaction?
A5: Quenching a strong acid nitration mixture is hazardous and must be done carefully.
-
Cool the Mixture: Ensure the reaction mixture is cooled to a low temperature (typically 0-5 °C) before quenching.
-
Prepare Ice Bath: The quench vessel should contain a large amount of crushed ice or ice water, typically several times the volume of the reaction mixture.
-
Slow Addition: Pour the cooled reaction mixture slowly and in a controlled stream onto the vigorously stirred ice. Never add water to the acid mixture. This reverse addition can cause violent splashing and an uncontrolled exotherm.
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Neutralization: After quenching, the acidic solution must be neutralized. This is also exothermic. Add a saturated base solution (e.g., sodium carbonate or sodium bicarbonate) slowly and in portions, with efficient cooling and stirring, until the pH is neutral (pH 7-8).[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during nitrating agent addition. | 1. Addition rate is too fast.2. Inefficient cooling.3. Insufficient stirring. | 1. Immediately stop the addition.2. Slow down the addition rate significantly.3. Ensure the cooling bath is at the correct temperature and making good contact with the flask.4. Increase the stirring rate to improve heat dissipation. |
| Reaction mixture turns dark brown/black with gas evolution. | Runaway reaction or severe oxidation of the starting material. | 1. Follow immediate actions for a runaway reaction (see FAQ #2).2. For future attempts, ensure the starting material is fully dissolved and cooled before beginning the addition of the pre-cooled nitrating mixture.[1] |
| Low or no conversion to product. | 1. Insufficiently strong nitrating conditions (e.g., using 70% HNO₃ instead of fuming HNO₃).2. Reaction temperature is too low or reaction time is too short. | 1. Use a stronger nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid or oleum.[5][6]2. Experiment to find the optimal temperature. You may need to start at 0 °C and carefully raise the temperature.[5] |
| Product does not precipitate upon quenching. | 1. The product is soluble in the acidic aqueous solution.2. Insufficient product was formed. | 1. Ensure the solution is fully neutralized with a base to decrease the solubility of the pyridine derivative.2. If precipitation is still poor, extract the product from the neutralized aqueous solution using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[7] |
| Formation of multiple products (isomers). | Reaction conditions are too harsh, leading to a loss of selectivity. | 1. Lower the reaction temperature.[2]2. Reduce the rate of addition of the nitrating agent.3. Use the minimum effective amount of nitrating agent. |
Experimental Protocol: Nitration of 2,6-Dibromopyridine
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety assessments.
Reagents & Typical Conditions
| Parameter | Value / Condition | Purpose / Notes |
| Starting Material | 2,6-Dibromopyridine | 1.0 equivalent |
| Solvent/Dehydrating Agent | Concentrated Sulfuric Acid (H₂SO₄) | Dissolves the substrate and dehydrates HNO₃ to form NO₂⁺. |
| Nitrating Agent | Fuming Nitric Acid (HNO₃) | Source of the electrophile. Use with extreme caution. |
| Temperature | 0 °C to 25 °C | Critical for controlling the exotherm. Maintain a stable temperature.[6] |
| Addition Time | 30 - 90 minutes | Slow, dropwise addition is crucial for safety and selectivity.[2][6] |
| Reaction Time | 1 - 3 hours (post-addition) | Monitor by TLC or other methods to determine completion. |
| Quenching | Crushed Ice / Ice Water | Used to stop the reaction and precipitate the product. |
| Neutralization | Saturated Sodium Carbonate (Na₂CO₃) | Neutralizes the strong acid to a pH of 7-8.[2] |
Methodology
-
Preparation: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add 2,6-dibromopyridine in small portions to the cooled, stirred sulfuric acid, ensuring the temperature does not rise significantly.
-
Nitrating Agent Addition: Add fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-90 minutes. Crucially, maintain the internal reaction temperature below the target maximum (e.g., 10 °C) throughout the addition. [1]
-
Reaction: After the addition is complete, allow the mixture to stir at the specified temperature for 1-3 hours, monitoring its progress via TLC.
-
Work-up (Quenching): Slowly pour the cooled reaction mixture into a separate beaker containing a vigorously stirred slurry of crushed ice.[2]
-
Neutralization: Carefully neutralize the resulting acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution. Keep the mixture cool in an ice bath during neutralization.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with cold water until the washings are neutral.[8]
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[9]
Visual Logic and Workflows
// Nodes start [label="Start Nitration:\nAdd Nitrating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Internal Temperature", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; temp_ok [label="Is Temp Stable\nBelow Limit?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; continue_add [label="Continue Slow Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop_add [label="STOP Addition Immediately!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enhance_cool [label="Enhance Cooling:\nCheck Bath / Stirring", fillcolor="#FBBC05", fontcolor="#202124"]; addition_complete [label="Addition Complete", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; proceed [label="Proceed to Reaction Stir Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> monitor; monitor -> temp_ok; temp_ok -> continue_add [label=" Yes "]; continue_add -> monitor; temp_ok -> stop_add [label=" No "]; stop_add -> enhance_cool; enhance_cool -> monitor; continue_add -> addition_complete [style=dashed]; addition_complete -> proceed; } caption="Decision workflow for managing temperature during reagent addition."
// Nodes setup [label="1. Setup & Cool:\nCool H₂SO₄ in 3-neck flask\nto 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_sub [label="2. Add Substrate:\nAdd 2,6-dibromopyridine\nin portions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_hno3 [label="3. Add Nitrating Agent:\nDropwise addition of fuming HNO₃\n(Maintain T < 10 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="4. Reaction:\nStir for 1-3 hours\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="5. Quench:\nPour mixture slowly\nonto crushed ice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralize [label="6. Neutralize:\nSlowly add Na₂CO₃ solution\nto pH 7-8", fillcolor="#FBBC05", fontcolor="#202124"]; isolate [label="7. Isolate:\nVacuum filter solid product,\nwash with cold water", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="8. Purify:\nDry and recrystallize\nif necessary", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> add_sub; add_sub -> add_hno3; add_hno3 -> react; react -> quench; quench -> neutralize; neutralize -> isolate; isolate -> purify; } caption="Step-by-step experimental workflow for nitration."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 9. chm.uri.edu [chm.uri.edu]
Validation & Comparative
Reactivity Face-Off: 2,6-Dibromo-3-nitropyridine vs. 2,6-Dichloro-3-nitropyridine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2,6-dihalo-3-nitropyridines serve as highly versatile building blocks for the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. The strategic placement of two halogen atoms and a potent electron-withdrawing nitro group on the pyridine ring renders these compounds exceptionally reactive towards a variety of chemical transformations. The choice between a dibromo and a dichloro derivative, specifically 2,6-dibromo-3-nitropyridine and 2,6-dichloro-3-nitropyridine, can significantly influence reaction outcomes, efficiency, and selectivity. This guide provides an objective comparison of their reactivity in key synthetic reactions, supported by available experimental data and detailed methodologies, to inform substrate selection and reaction optimization.
At a Glance: Key Reactivity Differences
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy generally makes 2,6-dibromo-3-nitropyridine the more reactive substrate in reactions where the cleavage of the C-X bond is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions.
| Feature | 2,6-Dibromo-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
| General Reactivity in Cross-Coupling | Higher | Lower |
| Nucleophilic Aromatic Substitution (SNAr) | Generally faster due to better leaving group ability of bromide. | Generally slower than the bromo-analog. |
| Suzuki-Miyaura Coupling | Typically requires milder conditions and lower catalyst loadings. | Often requires more forcing conditions or more active catalyst systems. |
| Buchwald-Hartwig Amination | Generally more reactive, allowing for lower temperatures and shorter reaction times. | Less reactive, may require higher temperatures or more specialized ligands. |
| Cost | Generally higher | Generally lower |
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the 3-position, along with the electron-withdrawing nature of the pyridine nitrogen, significantly activates the C2 and C6 positions of both molecules towards nucleophilic attack. In SNAr reactions, the relative reactivity is influenced by two main factors: the electrophilicity of the carbon atom and the ability of the halogen to act as a leaving group.
While direct kinetic comparisons for these specific molecules are scarce in the literature, the general trend for leaving group ability in SNAr reactions is F > Cl > Br > I when the attack of the nucleophile is the rate-determining step. However, the greater polarizability of the C-Br bond can sometimes enhance reactivity. In the context of 3-nitropyridines, the inductive effect of the nitro group makes the C2 position more electron-deficient and thus kinetically favored for nucleophilic attack[1]. This regioselectivity is an important consideration in synthetic planning.
Illustrative SNAr Reaction Data:
| Substrate | Nucleophile | Conditions | Product | Yield |
| 2,6-Dichloro-3-nitropyridine | Arylamine | DIPEA, DMF | N-(6-chloro-3-nitropyridin-2-yl)arylamine | Good[2] |
| 2-Chloro-5-nitropyridine | Various Amines | Et3N, EtOH, reflux | 2-(Amino)-5-nitropyridine | High[3] |
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
Materials:
-
2,6-Dihalo-3-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1-1.2 equiv)
-
Base (e.g., Triethylamine, DIPEA, or K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Ethanol)
Procedure:
-
To a solution of the 2,6-dihalo-3-nitropyridine in the chosen solvent, add the amine nucleophile.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted nitropyridine.
General mechanism for the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2,6-dibromo-3-nitropyridine is generally more reactive in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The higher reactivity of 2,6-dibromopyridine derivatives typically allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro- counterparts[4]. While specific comparative data for the 3-nitro substituted analogs is limited, this general trend is expected to hold.
Illustrative Suzuki-Miyaura Coupling Data:
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield |
| 2,6-Dibromopyridine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF, 1,4-Dioxane, 80-100°C, 12-24h | Mono-arylated pyridine | Effective[5] |
| 2,6-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O, 80-120°C | Mono-arylated pyridine | Good[6] |
Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
2,6-Dihalo-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 2,6-dihalo-3-nitropyridine, arylboronic acid, and base.
-
Add the palladium precatalyst and phosphine ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds[7]. Similar to the Suzuki-Miyaura coupling, the oxidative addition step is crucial, and thus 2,6-dibromo-3-nitropyridine is expected to be more reactive than its dichloro counterpart[4]. This higher reactivity can translate to lower reaction temperatures, shorter reaction times, and the ability to use less activated amines.
Illustrative Buchwald-Hartwig Amination Data:
| Substrate | Amine | Catalyst System | Conditions | Product | Yield |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu, Toluene, 100°C | 2-Anilino-4-chloropyridine | High (C2-selective)[8] |
| 2,5-Dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOt-Bu, Toluene, 100°C | Mono-aminated product | Varies[9] |
Experimental Protocol: General Procedure for Mono-Amination via Buchwald-Hartwig Coupling
This is a generalized protocol and requires optimization for specific substrates and amines.
Materials:
-
2,6-Dihalo-3-nitropyridine (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precatalyst, phosphine ligand, and base.
-
Add the 2,6-dihalo-3-nitropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform a suitable workup, which usually involves filtration through celite to remove palladium residues, followed by extraction and purification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 2,6-Dihalopyridines in Sonogashira Reactions for Pharmaceutical and Materials Science Applications
A detailed guide for researchers, scientists, and drug development professionals on the reactivity and application of 2,6-dichloro-, 2,6-dibromo-, and 2,6-diiodopyridines in Sonogashira cross-coupling reactions.
The Sonogashira reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This powerful palladium- and copper-cocatalyzed transformation is instrumental in the synthesis of a vast array of compounds, from complex natural products to advanced organic materials. For researchers working with pyridine scaffolds, 2,6-dihalopyridines serve as versatile building blocks. The choice of the halogen atom—chlorine, bromine, or iodine—profoundly influences the reactivity, selectivity, and overall efficiency of the Sonogashira coupling. This guide provides an objective comparison of 2,6-dichloro-, 2,6-dibromo-, and 2,6-diiodopyridine in Sonogashira reactions, supported by experimental data and detailed protocols to aid in substrate selection and reaction optimization.
Reactivity Trends and Mechanistic Considerations
The reactivity of 2,6-dihalopyridines in Sonogashira reactions is primarily governed by the carbon-halogen (C-X) bond strength. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This trend is a direct consequence of the C-X bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br and C-Cl bonds.
Consequently, 2,6-diiodopyridine is the most reactive of the three, often undergoing Sonogashira coupling under milder conditions and with shorter reaction times. 2,6-Dibromopyridine offers a balance between reactivity and stability, making it a widely used substrate. In contrast, 2,6-dichloropyridine is the least reactive and typically requires more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized ligands, to achieve comparable yields.[2]
The difunctional nature of 2,6-dihalopyridines also allows for sequential or double couplings, providing a pathway to more complex molecular architectures.[2] The differential reactivity of the halogens can be exploited for selective mono- or di-alkynylation. For instance, in polyhalogenated pyridines containing different halogens, the Sonogashira coupling will preferentially occur at the more reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.[1]
Comparative Performance Data
| 2,6-Dihalopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation |
| 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 60 | 6 | 2,6-Bis(phenylethynyl)pyridine | ~85-95* | [3] |
| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | - | Mono-alkynylated pyridine | up to 96 | |
| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | - | Di-alkynylated pyridine | - | |
| 2,6-Diiodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | - | 2,6-Bis(phenylethynyl)pyridine | High** | [4] |
*Yields are based on analogous reactions with polyhalogenated pyridines as direct comparative data for a simple Sonogashira coupling of 2,6-Dichloropyridine was not available in a single study.[3] **Specific yield not provided, but aryl iodides are noted to react with high efficiency at room temperature.[4]
Experimental Protocols
Below are detailed methodologies for Sonogashira reactions with 2,6-dihalopyridines, based on established procedures. These protocols can be adapted and optimized for specific substrates and desired outcomes (mono- vs. di-alkynylation).
General Procedure for Sonogashira Coupling of 2,6-Dibromopyridine
This protocol is a general procedure for the Sonogashira coupling of 2,6-dibromopyridine with a terminal alkyne.
Materials:
-
2,6-Dibromopyridine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous and degassed DMF, followed by triethylamine (2.0 equiv).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv for mono-alkynylation, >2.2 equiv for di-alkynylation) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Considerations for 2,6-Dichloropyridine and 2,6-Diiodopyridine
-
For 2,6-Dichloropyridine: More forcing conditions may be necessary. This can include higher reaction temperatures (e.g., 100-120°C), the use of a more electron-rich and bulky phosphine ligand in place of triphenylphosphine, and potentially a stronger base.
-
For 2,6-Diiodopyridine: The reaction can often be performed at room temperature due to the high reactivity of the C-I bond. Careful control of stoichiometry (e.g., using 1.0 equivalent of the alkyne) is crucial for achieving selective mono-alkynylation.
Visualizing the Sonogashira Reaction
The following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira reaction.
Caption: A generalized experimental workflow for the Sonogashira coupling of 2,6-dihalopyridines.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The choice between 2,6-dichloro-, 2,6-dibromo-, and 2,6-diiodopyridine in Sonogashira reactions is a critical decision that impacts reaction conditions, efficiency, and selectivity. 2,6-Diiodopyridine offers the highest reactivity, allowing for mild reaction conditions, while 2,6-dichloropyridine is a more cost-effective but less reactive alternative that often requires more robust catalytic systems. 2,6-Dibromopyridine provides a balance of reactivity and practicality. By understanding the inherent reactivity differences and carefully selecting the appropriate reaction conditions, researchers can effectively utilize these versatile building blocks to synthesize a wide range of functionalized pyridine derivatives for applications in drug discovery, materials science, and beyond.
References
Constructing Biaryl Compounds: A Comparative Guide to the Efficacy of 2,6-Dibromo-3-nitropyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 2,6-Dibromo-3-nitropyridine as a building block for biaryl synthesis, evaluating its performance against other common dihalopyridine alternatives. The content is supported by experimental data and detailed protocols to aid in practical application.
The construction of biaryl moieties is a critical step in the synthesis of numerous pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds. The choice of haloarene substrate is a key determinant of reaction efficiency, selectivity, and overall yield. This guide focuses on the utility of 2,6-Dibromo-3-nitropyridine in this context, a substrate featuring two reactive bromine atoms and an electron-withdrawing nitro group on a pyridine core.
Performance Comparison of Dihalopyridines in Biaryl Synthesis
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halogen and the electronic properties of the pyridine ring. The general order of reactivity for halogens is I > Br > Cl, a trend attributed to the bond dissociation energies of the carbon-halogen bond.[1] The presence of an electron-withdrawing nitro group, as in 2,6-Dibromo-3-nitropyridine, is expected to enhance the electrophilicity of the pyridine ring, potentially facilitating the oxidative addition step in the catalytic cycle. However, the Suzuki-Miyaura coupling of nitroarenes can be more challenging than their non-nitro counterparts and may require carefully optimized reaction conditions.
While direct comparative studies detailing the performance of 2,6-Dibromo-3-nitropyridine are not extensively available, we can infer its efficacy by examining the behavior of structurally similar compounds and the general principles of Suzuki-Miyaura reactions. For instance, the selective mono-arylation of 2,6-dibromopyridine has been achieved with high yields, providing a valuable benchmark. The introduction of a nitro group is anticipated to influence the regioselectivity of the reaction, favoring substitution at the position ortho or para to the nitro group.
Below is a summary of typical conditions and reported yields for the Suzuki-Miyaura coupling of related dihalopyridines. This data serves as a baseline for evaluating the potential performance of 2,6-Dibromo-3-nitropyridine.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / IPr-HCl | K₂CO₃ | Acetonitrile/Water | Room Temp. | 12 | High (for mono-arylation) | Selective mono-arylation is achievable with specific ligands. |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/Water | 100 | 12 | 85 (for di-arylation) | Higher temperatures and catalyst loadings are often required compared to dibromopyridines.[1] |
| 2,6-Dibromo-3-nitropyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 80-100 | 12-24 | Moderate to Good (Predicted) | The nitro group may necessitate specific ligand and base combinations for optimal results. |
Experimental Protocols
The following are detailed experimental protocols for key cross-coupling reactions.
Protocol 1: Selective Mono-Arylation of 2,6-Dibromopyridine
This protocol is adapted from established methods for the selective mono-arylation of 2,6-dibromopyridine and serves as a foundational procedure that can be optimized for 2,6-Dibromo-3-nitropyridine.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (0.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed acetonitrile and water (1:1 mixture)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 2,6-dibromopyridine, the arylboronic acid, Pd(OAc)₂, IPr-HCl, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed acetonitrile/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Conclusion
2,6-Dibromo-3-nitropyridine presents itself as a potentially valuable and highly reactive substrate for the synthesis of biaryl compounds. The presence of two bromine atoms offers opportunities for both mono- and di-arylation, while the electron-withdrawing nitro group is expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions. Although direct, quantitative comparisons with other dihalopyridines are not extensively documented, the principles of Suzuki-Miyaura coupling and data from analogous compounds suggest that 2,6-Dibromo-3-nitropyridine can be an effective building block. Successful application will likely depend on the careful selection of ligands and reaction conditions to control selectivity and maximize yield, particularly given the potential for the nitro group to influence the reaction pathway. The provided protocols and diagrams offer a solid foundation for researchers to explore the utility of this promising reagent in the synthesis of novel biaryl compounds for drug discovery and development.
References
Navigating the Cross-Coupling Landscape: A Guide to Alternatives for 2,6-Dibromo-3-nitropyridine
For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical step in the synthesis of novel compounds. 2,6-Dibromo-3-nitropyridine is a valuable and versatile building block, particularly for the construction of complex molecular architectures through sequential and site-selective cross-coupling reactions. However, exploring alternative reagents can unlock advantages in reactivity, selectivity, cost, and downstream functionalization. This guide provides an objective comparison of 2,6-Dibromo-3-nitropyridine with key alternatives, supported by experimental data to inform your synthetic strategy.
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend dictates that the oxidative addition of the palladium catalyst, often the rate-determining step, is more facile for heavier halogens. Consequently, bromo-substituted pyridines like 2,6-Dibromo-3-nitropyridine are typically more reactive than their chloro-analogs, often requiring milder reaction conditions and achieving higher yields.
This guide focuses on a direct comparison with 2,6-Dichloro-3-nitropyridine and also considers the utility of 3,5-Dibromo-2,6-dichloropyridine as a substrate for multiple functionalizations. We will explore their performance in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. When comparing 2,6-dihalo-3-nitropyridines, the enhanced reactivity of the C-Br bond generally leads to more efficient coupling for 2,6-Dibromo-3-nitropyridine compared to its dichloro counterpart. This can translate to lower catalyst loadings, milder temperatures, and shorter reaction times. However, 2,6-dichloro-3-nitropyridine remains a viable and often more cost-effective alternative, particularly when optimized catalyst systems are employed.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 (di-arylated)[1] |
| 2,6-Dichloroquinoxaline | 2-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 75 (mono-arylated)[2] |
Note: Direct comparative data for the 3-nitro substituted analogues under identical conditions is limited in the literature. The data presented for 2,6-dichloropyridine and the related 2,6-dichloroquinoxaline provides an indication of achievable yields.
Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce alkynyl moieties into organic scaffolds. The reactivity trend of I > Br > Cl is also pronounced in this reaction. While 2,6-Dibromo-3-nitropyridine is expected to undergo Sonogashira coupling more readily than the dichloro version, the latter can be effectively utilized, often requiring more forcing conditions. An interesting alternative for the synthesis of poly-functionalized pyridines is 3,5-Dibromo-2,6-dichloropyridine, which allows for selective Sonogashira coupling at the more reactive C-Br positions.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridines | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | up to 96[3] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Pd(PPh₃)₂Cl₂/CuI | Amine Base | THF | RT to reflux | Varies | Good to excellent[4][5] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental tool for the formation of C-N bonds. The superior reactivity of the C-Br bond makes 2,6-Dibromo-3-nitropyridine a more amenable substrate for this transformation compared to 2,6-Dichloro-3-nitropyridine. This often results in higher yields under milder conditions. However, advancements in ligand design have made the amination of less reactive aryl chlorides increasingly efficient.
| Reagent | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-6-bromopyridine | Various amines | Pd₂(dba)₃/Biarylphosphine ligand | NaOᵗBu | Toluene | 80-110 | 12-24 | Not specified[6] |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | PdCl₂(PPh₃)₂/Xantphos | NaOᵗBu | Toluene | Reflux | Not specified | 27-82[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dihalopyridine
To a mixture of the dihalopyridine (1.0 eq.), arylboronic acid (1.1-2.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) in a suitable solvent system (e.g., toluene/water or THF) is added a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%). The reaction mixture is then degassed and heated under an inert atmosphere (e.g., at 80-120°C) for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.[1][2]
General Procedure for Sonogashira Coupling of a Dihalopyridine
In a Schlenk flask under an inert atmosphere, the dihalopyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%) are combined in an anhydrous solvent (e.g., THF or DMF). A base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq.), is added, followed by the terminal alkyne (1.1-1.2 eq.). The reaction is stirred at room temperature or heated until the starting material is consumed. The workup typically involves quenching with an aqueous solution, extraction, and chromatographic purification.[3][5]
General Procedure for Buchwald-Hartwig Amination of a Dihalopyridine
Under an inert atmosphere, the dihalopyridine (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a base (e.g., NaOᵗBu) are combined in a dry, degassed solvent such as toluene or dioxane. The mixture is heated (typically between 80-110°C) with stirring for the required duration (12-24 hours). Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and filtered. The filtrate is then washed, dried, and concentrated, and the crude product is purified by column chromatography.[6]
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate a typical experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Validating 2,6-Dibromo-3-nitropyridine as a Versatile Pharmacophore Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of novel therapeutic agents hinges on the identification and validation of robust pharmacophore scaffolds. 2,6-Dibromo-3-nitropyridine has emerged as a highly versatile building block in medicinal chemistry, offering multiple points for chemical modification to generate diverse libraries of bioactive compounds. Its unique electronic properties and reactive sites make it an ideal starting point for the synthesis of potent kinase inhibitors and antimicrobial agents. This guide provides a comparative analysis of the performance of scaffolds derived from 2,6-Dibromo-3-nitropyridine, supported by experimental data, to validate its use in drug discovery.
Kinase Inhibition: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. The pyrido[2,3-d]pyrimidine scaffold, readily synthesized from 2,6-dibromo-3-nitropyridine precursors, has demonstrated significant potential as a VEGFR-2 inhibitor.
Comparative Inhibitory Activity against VEGFR-2
The following table summarizes the in vitro inhibitory activity (IC50) of various pyrido[2,3-d]pyrimidine derivatives against VEGFR-2, compared to other established kinase inhibitor scaffolds. Lower IC50 values indicate greater potency.
| Scaffold Class | Compound ID/Name | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 10 | VEGFR-2 | 120 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 8 | VEGFR-2 | 130 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 9 | VEGFR-2 | 130 | [1] |
| Cyanopyridone | Compound 5e | VEGFR-2 | 124 | [2] |
| Cyanopyridone | Compound 5a | VEGFR-2 | 217 | [2] |
| Quinazoline | Vandetanib | VEGFR-2 | 40 | N/A |
| Indole | Sunitinib | VEGFR-2 | 9 | N/A |
| Benzoxazole | Compound 12l | VEGFR-2 | 97.38 | [3] |
| Thienopyrimidine | Lead Compound | VEGFR-2 | Potent (Specific value not provided) | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
VEGFR-2 Signaling Pathway and Point of Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival. Kinase inhibitors targeting VEGFR-2 block the ATP-binding site, thereby preventing the autophosphorylation and activation of the receptor.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area. The functional groups on the 2,6-Dibromo-3-nitropyridine scaffold allow for the synthesis of compounds with potent activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine-based compounds against common bacterial strains, providing a benchmark for their efficacy. A lower MIC value indicates greater antimicrobial activity.
| Scaffold Class | Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,6-Disubstituted Pyridine | Compound 12 | S. aureus | 6.25 | [5] |
| 2,6-Disubstituted Pyridine | Compound 15 | S. aureus | 6.25 | [5] |
| 2,6-Disubstituted Pyridine | Compound 16 | S. aureus | 6.25 | [5] |
| 2,6-Disubstituted Pyridine | Compound 17 | S. aureus | 6.25 | [5] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Compound 5a | E. coli | 0.2-1.3 | [6] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Compound 5e | E. coli | 0.2-1.3 | [6] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Compound 5f | E. coli | 0.2-1.3 | [6] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Compound 5j | E. coli | 0.2-1.3 | [6] |
| Pyridinium Salt | Compound 66 | S. aureus | 56 (as % inhibition) | [5] |
| Pyridinium Salt | Compound 66 | E. coli | 55 (as % inhibition) | [5] |
| Halogenated Pyrrolopyrimidine | Bromo derivative | S. aureus | 8 | [7] |
| Halogenated Pyrrolopyrimidine | Iodo derivative | S. aureus | 8 | [7] |
Note: MIC values can be influenced by the specific bacterial strain and testing methodology.
General Workflow for Antimicrobial Susceptibility Testing
The determination of a compound's antimicrobial activity typically follows a standardized workflow to ensure reproducibility and comparability of results.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Target kinase (e.g., VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (derived from 2,6-Dibromo-3-nitropyridine)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a well of the microplate, add the test compound solution or DMSO (as a control).
-
Add the kinase enzyme and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature to allow the signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
Test compound
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density (OD) of each well can be read using a microplate reader to quantify bacterial growth.
-
Conclusion
The data and protocols presented in this guide validate the use of 2,6-Dibromo-3-nitropyridine as a valuable and versatile scaffold in drug discovery. The ability to readily synthesize derivatives with potent inhibitory activity against clinically relevant targets, such as VEGFR-2, and a broad spectrum of antimicrobial efficacy highlights its potential for the development of novel therapeutics. The provided experimental methodologies offer a framework for researchers to further explore and optimize compounds derived from this promising pharmacophore.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Benchmarking 2,6-Dibromo-3-nitropyridine against other building blocks in drug discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, integral to numerous FDA-approved drugs.[1][2][3] The strategic functionalization of this core is paramount in drug design, making the choice of starting materials a critical decision. Among the vast array of available building blocks, 2,6-Dibromo-3-nitropyridine stands out as a versatile and highly reactive intermediate. This guide provides an objective comparison of 2,6-Dibromo-3-nitropyridine against other key building blocks, offering experimental insights to inform synthetic strategies in drug discovery.
Physicochemical Properties: A Foundation for Reactivity
The inherent reactivity and handling characteristics of a building block are dictated by its physical and chemical properties. A comparison with structurally related pyridine derivatives reveals the unique profile of 2,6-Dibromo-3-nitropyridine.
| Property | 2,6-Dibromo-3-nitropyridine | 2,6-Dibromopyridine[4][5] | 2,5-Dibromo-3-nitropyridine[6][7] | 2,6-Dichloropyridine | 2-Bromo-6-chloro-3-nitropyridine[8] |
| CAS Number | 55304-80-8[9] | 626-05-1[4][5] | 15862-37-0[7][10] | 2402-78-0 | 185227-86-9 |
| Molecular Formula | C₅H₂Br₂N₂O₂ | C₅H₃Br₂N[5] | C₅H₂Br₂N₂O₂[6] | C₅H₃Cl₂N | C₅H₂BrClN₂O₂[8] |
| Molecular Weight | 281.89 g/mol | 236.89 g/mol [4][5] | 281.89 g/mol [6] | 147.99 g/mol | 237.44 g/mol [8] |
| Melting Point | 86-90 °C | 117-119 °C[4] | 92-96 °C | 87-89 °C | Not Available |
| Appearance | Light yellow crystalline powder | Crystals[4] | Yellowish Crystalline Solid | White to off-white crystalline solid | Solid[8] |
Synthetic Utility and Reactivity Profile
The synthetic value of 2,6-Dibromo-3-nitropyridine lies in the differential reactivity of its substituents. The electron-withdrawing nitro group significantly activates the pyridine ring, particularly at the ortho (C2) and para (C6) positions, making them susceptible to nucleophilic aromatic substitution (SNAr).[11][12] Concurrently, the two bromine atoms serve as excellent handles for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group at the 3-position strongly influences the regioselectivity of SNAr reactions. The C2 and C6 positions are electronically activated for nucleophilic attack. Generally, the C2 position is more electron-deficient due to the combined inductive effects of the adjacent nitro group and the ring nitrogen, potentially leading to kinetically favored substitution at this site.[12] However, the C6 position, being para to the nitro group, is also highly activated and may lead to the thermodynamically more stable product.[12] This allows for sequential and regioselective introduction of nucleophiles.
Comparison with Alternatives:
-
2,6-Dichloropyridine: While also amenable to SNAr, the C-Cl bond is stronger than the C-Br bond, often requiring harsher reaction conditions (higher temperatures, stronger bases) for substitution.
-
2,4-Dichloro-5-nitropyridine: This isomer also exhibits high reactivity in SNAr reactions due to the activating nitro group, allowing for controlled, sequential substitution of the two chlorine atoms.[11]
-
2,5-Dibromo-3-nitropyridine: The positioning of the bromine atoms and nitro group offers a different regioselectivity profile for nucleophilic attack, making it a valuable alternative for accessing different substitution patterns.[10][13]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds in 2,6-Dibromo-3-nitropyridine are significantly more reactive than carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[14] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[14] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times compared to chlorinated analogues.[14]
Comparative Performance in Suzuki-Miyaura Coupling:
| Building Block | Halogen Reactivity | Typical Conditions | Yields | Key Advantages |
| 2,6-Dibromo-3-nitropyridine | High (C-Br) | Lower temperatures, shorter reaction times.[14] | Generally high for mono- and di-substitution. | High reactivity, allows for selective mono-arylation. |
| 2,6-Dichloropyridine | Moderate (C-Cl) | Higher temperatures, longer reaction times, more active catalysts may be needed.[14] | Variable, often lower than bromo-derivatives. | Lower cost of starting material. |
| 2,5-Dibromo-3-nitropyridine | High (C-Br) | Similar to 2,6-isomer, enabling access to different scaffolds. | High yields reported in various coupling reactions. | Access to alternative substitution patterns. |
Experimental Protocols
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective mono-arylation of 2,6-dibromopyridine, which can be adapted for 2,6-Dibromo-3-nitropyridine. The use of specific ligands can suppress di-substitution.[15]
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.1 mol%)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1 mol%)[15]
-
K₂CO₃ (2.0 equiv)
-
Degassed Acetonitrile/Water mixture
Procedure:
-
To a flame-dried Schlenk flask, add 2,6-Dibromo-3-nitropyridine, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and IPr ligand.[15]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time (typically 8-16 hours), monitoring progress by TLC or LC-MS.[16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is a general guideline for the reaction of a nitropyridine derivative with an amine nucleophile.
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 equiv)
-
Primary or Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2,6-Dibromo-3-nitropyridine and K₂CO₃ in DMF.[16]
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring progress by TLC.[16]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.[16]
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.[16]
Applications in Drug Discovery: Targeting Kinase Signaling
Halogenated nitropyridines are crucial building blocks for the synthesis of kinase inhibitors, which are central to modern oncology and immunology drug development.[11][16][17] The pyridine core can act as a bioisostere of purine, effectively targeting the ATP-binding site of kinases.[16] The functional groups installed via 2,6-Dibromo-3-nitropyridine can form key interactions within the kinase hinge region, conferring potency and selectivity.[1] For instance, derivatives of related building blocks are used to target the Rho-associated coiled-coil containing protein kinases (ROCK), which are pivotal in regulating the actin cytoskeleton.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 4. 2,6-二溴吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dibromo-3-nitro-pyridine AldrichCPR 15862-37-0 [sigmaaldrich.com]
- 8. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,6-Dibromo-3-nitropyridine | 55304-80-8 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Reactivity Face-Off: A Comparative Analysis of 2,6-Dibromopyridine and 2,6-Diiodopyridine Derivatives in Cross-Coupling Reactions
For Immediate Release
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall synthetic strategy. Among the plethora of heterocyclic scaffolds, functionalized pyridines are of paramount importance. This guide presents an in-depth comparative analysis of the reaction kinetics of 2,6-dibromopyridine versus 2,6-diiodopyridine derivatives in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The fundamental difference in reactivity between these two substrates lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This disparity dictates that 2,6-diiodopyridine derivatives are generally more reactive in cross-coupling reactions where the oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Analysis of Reaction Kinetics
While direct side-by-side quantitative kinetic studies for 2,6-dibromopyridine and 2,6-diiodopyridine are not extensively available in the published literature, the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established and follows the order: I > Br > Cl > F.[1] This trend is directly correlated with the bond dissociation energies of the corresponding carbon-halogen bonds. For the C2-position of pyridine, the C-I bond is weaker than the C-Br bond, leading to a lower activation energy for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
One study on the Stille coupling of dihalogenated pyridines explicitly notes that the coupling is faster for 2,6-diiodopyridine and slower for 2,6-dibromopyridine, while 2,6-dichloropyridine is unreactive under the same conditions.[2] This observation provides direct evidence for the superior reactivity of the diiodo- derivative in this specific transformation. This principle can be extrapolated to other palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Given the higher reactivity of the C-I bond, 2,6-diiodopyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with faster reaction rates compared to 2,6-dibromopyridine.
| Feature | 2,6-Diiodopyridine Derivative | 2,6-Dibromopyridine Derivative |
| Relative Reactivity | Higher | Lower |
| Typical Conditions | Milder (e.g., lower temperature, shorter time) | More forcing (e.g., higher temperature, longer time) |
| Catalyst Loading | Potentially lower | Generally standard |
| Side Reactions | Potential for increased side reactions due to higher reactivity if not controlled | Generally cleaner reactions, but may be sluggish |
Table 1. Comparative Performance in Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dihalopyridine
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes (mono- vs. di-substitution).
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2,6-dihalopyridine (1.0 equiv.), the desired arylboronic acid (1.1-2.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, P(t-Bu)₃, 2-10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4]
Stille Coupling
The Stille coupling reaction forms a carbon-carbon bond between an organotin compound and an organic halide. Similar to the Suzuki coupling, the reactivity is highly dependent on the nature of the halogen. As previously mentioned, it has been experimentally observed that 2,6-diiodopyridine is more reactive than 2,6-dibromopyridine in this transformation.[2]
| Feature | 2,6-Diiodopyridine Derivative | 2,6-Dibromopyridine Derivative |
| Relative Reactivity | Faster reaction rate[2] | Slower reaction rate[2] |
| Typical Conditions | Milder | More forcing |
| Selectivity | May require careful control to achieve mono-substitution | Easier to achieve mono-substitution |
| Yield | Generally high | Generally good to high, but may require longer reaction times |
Table 2. Comparative Performance in Stille Coupling.
Experimental Protocol: Stille Coupling of 2,6-Dihalopyridine
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 2,6-dihalopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) to achieve a concentration of approximately 0.1 M. Add the organostannane reagent (1.1-2.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to remove tin byproducts. Stir for 30 minutes, then filter through celite. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity in this reaction is also governed by the ease of oxidative addition of the palladium catalyst to the C-X bond. Consequently, 2,6-diiodopyridine derivatives are expected to be more reactive substrates than their 2,6-dibromo counterparts.[7][8]
| Feature | 2,6-Diiodopyridine Derivative | 2,6-Dibromopyridine Derivative |
| Relative Reactivity | Higher | Lower |
| Typical Conditions | Milder temperature, shorter reaction time | Higher temperature, longer reaction time |
| Base Strength | May tolerate weaker bases | Often requires a strong base (e.g., NaOtBu) |
| Functional Group Tolerance | Broad, but potential for side reactions with highly reactive substrates | Broad |
Table 3. Comparative Performance in Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dihalopyridine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 2,6-dihalopyridine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.4-2.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8][9]
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between 2,6-dibromopyridine and 2,6-diiodopyridine derivatives as substrates in palladium-catalyzed cross-coupling reactions should be guided by the desired reactivity and the specific synthetic context. The higher reactivity of 2,6-diiodopyridine, stemming from the weaker C-I bond, allows for faster reactions under milder conditions, which can be advantageous for sensitive substrates. However, this increased reactivity may also necessitate more careful control to achieve selective mono-functionalization. Conversely, 2,6-dibromopyridine offers a more moderate reactivity profile, which can be beneficial for achieving higher selectivity and potentially cleaner reactions, albeit at the cost of more forcing conditions. Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to strategically select the optimal substrate to accelerate their research and development efforts.
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Evaluating the Cost-Effectiveness of 2,6-Dibromo-3-nitropyridine in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, yield, and cost. This guide provides a comprehensive evaluation of the cost-effectiveness of 2,6-dibromo-3-nitropyridine in common synthetic transformations, comparing its performance with its primary alternative, 2,6-dichloro-3-nitropyridine. This analysis is supported by experimental data and detailed protocols to aid in making informed decisions for synthetic strategies.
Executive Summary
2,6-Dibromo-3-nitropyridine is a highly reactive and versatile building block in organic synthesis, particularly favored for cross-coupling reactions. Its primary advantage lies in the greater reactivity of the C-Br bond compared to the C-Cl bond in its dichloro-analogue, often leading to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this enhanced reactivity comes at a higher initial purchasing cost. This guide demonstrates that while 2,6-dibromo-3-nitropyridine has a higher upfront cost per gram, its superior performance in key reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings can lead to overall cost-effectiveness, especially when considering factors such as catalyst cost, reaction time, and energy consumption.
Cost and Physical Properties Comparison
A direct comparison of the material cost and key physical properties of 2,6-dibromo-3-nitropyridine and its chloro-analogue is presented below. Prices are based on averaged data from various suppliers for research-grade quantities and may vary.
| Property | 2,6-Dibromo-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
| CAS Number | 55304-80-8 | 16013-85-7 |
| Molecular Weight | 281.89 g/mol | 192.99 g/mol |
| Melting Point | 117-121 °C | 61-63 °C |
| Appearance | Pale yellow to yellow solid | White to pale yellow solid |
| Typical Purity | ≥98% | ≥98% |
| Indicative Price (USD/g) | ~$15 - $40 | ~$5 - $15 |
Performance in Key Synthetic Reactions
The primary utility of 2,6-dihalo-3-nitropyridines lies in their ability to undergo sequential functionalization at the 2- and 6-positions. The electron-withdrawing nitro group activates these positions for nucleophilic aromatic substitution and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The higher reactivity of the C-Br bond in 2,6-dibromo-3-nitropyridine generally allows for more efficient coupling compared to the C-Cl bond.[1] This can translate to lower catalyst loadings and milder reaction conditions, which can offset the higher initial cost of the starting material, particularly when expensive phosphine ligands are required.[2][3]
Illustrative Comparison of Reaction Parameters:
| Feature | 2,6-Dibromo-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient. | Often requires more active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[4] |
| Catalyst Loading | Potentially lower | Typically higher |
| Reaction Temperature | Generally lower | Often requires higher temperatures |
| Reaction Time | Potentially shorter | Typically longer |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination for C-N bond formation benefits from the higher reactivity of the C-Br bond.[1] This allows for the amination of 2,6-dibromo-3-nitropyridine to proceed under milder conditions than its dichloro counterpart. The use of less reactive aryl chlorides often necessitates the use of more sophisticated and expensive catalyst systems.[5]
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the nature of the leaving group is also a critical factor. Generally, the order of leaving group ability in SNAr is F > Cl ≈ Br > I when the rate-determining step is the nucleophilic addition.[6] However, the specific reaction conditions, nucleophile, and substrate can influence this trend. For many common nucleophiles, the difference in reactivity between the chloro and bromo substituents at the activated 2- and 6-positions of the 3-nitropyridine core may be less pronounced than in palladium-catalyzed couplings.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dihalo-3-nitropyridine
Materials:
-
2,6-Dihalo-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
Procedure:
-
To a flame-dried Schlenk flask, add the 2,6-dihalo-3-nitropyridine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Dihalo-3-nitropyridine
Materials:
-
2,6-Dihalo-3-nitropyridine (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the 2,6-dihalo-3-nitropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Synthetic Pathways and Decision Logic
The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow and the logical considerations when choosing between 2,6-dibromo-3-nitropyridine and its chloro-analogue.
Conclusion
The choice between 2,6-dibromo-3-nitropyridine and 2,6-dichloro-3-nitropyridine is a nuanced one that extends beyond a simple comparison of their initial purchase prices. For synthetic applications where high reactivity, mild reaction conditions, and potentially lower catalyst loadings are paramount, the higher upfront cost of 2,6-dibromo-3-nitropyridine can be justified by overall process efficiency and reduced downstream costs. Conversely, for cost-sensitive applications where reaction conditions can be optimized to accommodate a less reactive substrate, 2,6-dichloro-3-nitropyridine presents a viable and economical alternative. This guide provides the necessary data and protocols to enable researchers and drug development professionals to make an informed and cost-effective choice for their specific synthetic needs.
References
Halogen Wars: Unpacking the Biological Punch of Bromine versus Chlorine in Nitropyridine Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of halogens is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Within the realm of nitropyridine derivatives, a class of compounds with burgeoning interest for their diverse biological activities, the choice between bromine and chlorine substitution is a critical design consideration. This guide provides a comprehensive comparison of the biological impact of these two halogens, supported by available experimental data, to inform the rational design of next-generation nitropyridine-based therapeutics.
Data Presentation: A Comparative Overview
While direct, comprehensive quantitative comparisons of isosteric bromo- and chloro-nitropyridine derivatives are emergent in the literature, existing studies on related compound classes provide valuable insights into the differential impact of these halogens. The following tables summarize key findings from studies on halogenated compounds, including those with nitroaromatic moieties, to draw relevant parallels for nitropyridine derivatives.
Table 1: Comparative Anticancer Activity of Halogenated Pyridine Derivatives
| Compound Class | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Key Observation |
| Pyridine-Urea Derivatives | 4-Fluorophenyl urea | MCF-7 | 7.03 (48h), 5.14 (72h) | Anticancer activity increases with the size of the halogen, suggesting a potential advantage for bromine over chlorine. |
| 4-Chlorophenyl urea | MCF-7 | 4.68 (48h), 2.50 (72h) | ||
| 4-Bromophenyl urea | MCF-7 | 3.03 (48h), 1.63 (72h) | ||
| 4-Iodophenyl urea | MCF-7 | 0.22 (48h), 0.11 (72h) |
Table 2: Comparative Antimicrobial Activity of Halogenated Nitro-Aromatic Derivatives
| Compound Class | Compound | Target Microorganism | Activity Metric | Key Observation |
| Flavonoid Derivatives | 6-chloro-8-nitroflavone | E. faecalis | Strong Inhibition (OD < 0.4) | Chloro-nitro derivative showed strong inhibitory effect. |
| 6-bromo-8-nitroflavone | E. faecalis | Strong Inhibition (OD < 0.4) | Bromo-nitro derivative also showed strong inhibition, comparable to the chloro derivative.[1] | |
| Pyridine Derivatives | Compound 5g (Bromo) vs. Chloro analogue | E. coli strains | Change from bromine to chlorine significantly reduced antibacterial activity. |
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated nitropyridines is intricately linked to the nature and position of the halogen substituent. Key SAR observations from the literature include:
-
Size and Polarizability : In some series of pyridine derivatives, an increase in the size of the halogen atom (from fluorine to iodine) has been correlated with enhanced anticancer activity. This suggests that the larger, more polarizable bromine atom may offer advantages over chlorine in certain contexts by forming more effective interactions with biological targets.
-
Lipophilicity : The introduction of either bromine or chlorine increases the lipophilicity of the parent nitropyridine, which can enhance membrane permeability and cellular uptake. The slightly higher lipophilicity of bromine compared to chlorine can be a critical factor in modulating pharmacokinetic profiles.
-
Electronegativity and Halogen Bonding : While chlorine is more electronegative, bromine is a better halogen bond donor. This non-covalent interaction, where the halogen acts as an electrophilic species, can be crucial for specific ligand-receptor binding, potentially leading to higher potency for brominated derivatives.
-
Positional Isomerism : The biological effect is highly dependent on the position of the halogen on the nitropyridine ring. The interplay between the electron-withdrawing nitro group and the halogen at different positions (ortho, meta, para) dictates the molecule's electronic distribution and its interaction with biological targets.
Experimental Protocols
To facilitate the replication and extension of studies in this area, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the bromo- and chloro-nitropyridine derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting cell viability against compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum : Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds : In a 96-well microtiter plate, perform a two-fold serial dilution of the bromo- and chloro-nitropyridine derivatives in the broth medium.
-
Inoculation : Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and a logical relationship.
References
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,6-Dibromo-3-nitropyridine is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets (SDS) for closely related halogenated pyridines and established best practices for hazardous waste management. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Hazard Identification and Safety Precautions
2,6-Dibromo-3-nitropyridine is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][2] |
| Environmental Hazard | Should not be released into the environment. | [3][4] |
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |
Step-by-Step Disposal Protocol
The proper disposal of 2,6-Dibromo-3-nitropyridine and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the standard operating procedure for its collection and disposal.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
It is imperative not to mix 2,6-Dibromo-3-nitropyridine waste with non-halogenated chemical waste, as this can lead to dangerous reactions and complicate the disposal process.[5]
2. Waste Collection and Containerization:
-
Collect waste 2,6-Dibromo-3-nitropyridine, including any contaminated disposables like gloves, weighing paper, or absorbent materials, in a dedicated, compatible, and sealable container.[3]
-
The container should be constructed of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[5]
-
Ensure the container is in good condition with a secure, leak-proof cap and is not overfilled to allow for expansion.[5]
3. Labeling of Waste Containers:
-
Immediately and clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2,6-Dibromo-3-nitropyridine"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[1]
-
Ensure the container is stored in secondary containment to prevent the spread of material in the event of a leak.[5]
5. Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution's policy, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
The primary recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[3]
-
Wear Appropriate PPE: Before addressing the spill, don the recommended personal protective equipment.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[7]
-
Collect and Containerize: Carefully collect the absorbent material and any contaminated debris, placing it into a sealed, labeled hazardous waste container for disposal.[3][7]
-
Decontaminate: Decontaminate the spill area with an appropriate solvent and then wash the area thoroughly.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2,6-Dibromo-3-nitropyridine.
Caption: Disposal workflow for 2,6-Dibromo-3-nitropyridine.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 2,6-Dibromo-3-nitropyridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The handling of specialized chemical compounds like 2,6-Dibromo-3-nitropyridine necessitates strict adherence to safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower laboratory personnel in the safe management of this compound.
Hazard Identification and Classification
2,6-Dibromo-3-nitropyridine is classified as a hazardous substance requiring careful handling. It is recognized as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection:
-
Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[1]
Skin and Body Protection:
-
Gloves: Wear appropriate protective gloves, such as Butyl rubber or Viton®, to prevent skin contact.[1]
-
Lab Coat: A fully-buttoned, chemical-resistant lab coat is required.[1]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure. Boots may also be necessary.[1]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Respiratory Protection:
-
Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]
-
If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator should be used.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H2Br2N2O2 | [4] |
| Molecular Weight | 281.89 g/mol | [4] |
| Appearance | Crystalline Powder | [1] |
| CAS Number | 55304-80-8 | [5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict protocol is essential for the safe handling of 2,6-Dibromo-3-nitropyridine.
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][6]
-
Verify that the chemical fume hood is certified and functioning correctly.
2. Engineering Controls:
-
Conduct all weighing, transferring, and handling of 2,6-Dibromo-3-nitropyridine within a certified chemical fume hood to control airborne levels.[1][3]
3. Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][5]
-
Do not eat, drink, or smoke in the handling area.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of 2,6-Dibromo-3-nitropyridine and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste containing 2,6-Dibromo-3-nitropyridine, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Label the container clearly as "Hazardous Waste" with the full chemical name "2,6-Dibromo-3-nitropyridine".[1]
2. Spill Cleanup:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][5]
-
Wear full PPE as described in the PPE section.[1]
-
For minor spills, use dry cleanup procedures. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
3. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
Workflow for Safe Handling of 2,6-Dibromo-3-nitropyridine
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
